molecular formula C12H10O7 B1250601 Kynapcin-13

Kynapcin-13

货号: B1250601
分子量: 266.20 g/mol
InChI 键: CGSINLRWTHVPKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kynapcin-13 is a member of benzofurans.
This compound has been reported in Polyozellus multiplex with data available.
a prolyl endopeptidase inhibitor;  isolated from Polyozellus multiplex;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C12H10O7

分子量

266.20 g/mol

IUPAC 名称

dimethyl 5,6-dihydroxy-1-benzofuran-2,3-dicarboxylate

InChI

InChI=1S/C12H10O7/c1-17-11(15)9-5-3-6(13)7(14)4-8(5)19-10(9)12(16)18-2/h3-4,13-14H,1-2H3

InChI 键

CGSINLRWTHVPKP-UHFFFAOYSA-N

规范 SMILES

COC(=O)C1=C(OC2=CC(=C(C=C21)O)O)C(=O)OC

同义词

kynapcin-13

产品来源

United States

Foundational & Exploratory

Kynapcin-13 and its Analogs: A Deep Dive into Structure-Activity Relationships for Prolyl Endopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Kynapcin-13 and its analogs as inhibitors of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel PEP inhibitors.

Introduction to this compound and Prolyl Endopeptidase

This compound, chemically identified as 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester, is a naturally occurring benzofuran isolated from the mushroom Polyozellus multiplex. It has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP). PEP is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been linked to neurological disorders, making it a target for therapeutic intervention. The inhibitory activity of this compound and its naturally occurring analogs, Kynapcin-24 and Kynapcin-28, highlights the potential of the benzofuran scaffold for the development of novel PEP inhibitors.

Structure-Activity Relationship of Kynapcin Analogs

The inhibitory potency of this compound and its known natural analogs against prolyl endopeptidase provides initial insights into their structure-activity relationship. The available data on these compounds, isolated from Polyozellus multiplex, are summarized below.

CompoundStructureModification from this compoundIC50 (µM) for PEP Inhibition
This compound 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester-76.80[1]
Kynapcin-24 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid dimethyl esterDimer of two this compound-like units linked at the 3-position1.14[1][2][3]
Kynapcin-28 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid 2'-methyl esterDimer with one carboxylic acid group instead of a methyl ester0.98[1]

Key Observations from the SAR Data:

  • Dimerization Significantly Enhances Potency: The dimeric structures of Kynapcin-24 and Kynapcin-28 lead to a dramatic increase in PEP inhibitory activity compared to the monomeric this compound. This suggests that the larger, more complex structure of the dimers allows for more extensive or favorable interactions with the enzyme.

  • Free Carboxylic Acid May Slightly Improve Activity: The presence of a free carboxylic acid group in Kynapcin-28, as opposed to the corresponding dimethyl ester in Kynapcin-24, results in a marginal increase in potency. This indicates that a hydrogen bond donor/acceptor at this position could be beneficial for binding.

  • The Benzofuran Core is a Viable Scaffold: The benzofuran moiety serves as a promising starting point for the design of more potent and selective PEP inhibitors.

Due to a lack of publicly available systematic studies on synthetic analogs of this compound, a more detailed SAR analysis is currently limited. Further research involving the synthesis and biological evaluation of a broader range of analogs with modifications at the hydroxyl and ester functionalities, as well as different substitutions on the aromatic ring, is necessary to fully elucidate the SAR and optimize the inhibitory activity.

Experimental Protocols

The following is a detailed methodology for the in vitro prolyl endopeptidase inhibition assay, which is crucial for evaluating the activity of this compound and its analogs.

Prolyl Endopeptidase Inhibition Assay

Principle:

The assay measures the activity of prolyl endopeptidase by monitoring the cleavage of a synthetic chromogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA). The enzyme cleaves the peptide bond on the C-terminal side of the proline residue, releasing p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the enzyme activity and can be quantified by measuring the increase in absorbance at 410 nm.

Materials:

  • Prolyl endopeptidase (from Flavobacterium meningosepticum or other suitable source)

  • Z-Gly-Pro-pNA (substrate)

  • Tris-HCl buffer (0.1 M, pH 7.0)

  • Dioxane (40% in water)

  • Methanol (for dissolving test compounds)

  • Test compounds (this compound and its analogs)

  • Positive control inhibitor (e.g., Z-Pro-prolinal)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Z-Gly-Pro-pNA (e.g., 2 mM) in 40% dioxane.

    • Prepare stock solutions of the test compounds and the positive control in methanol at various concentrations.

    • Prepare the enzyme solution (e.g., 0.1 unit/mL) in 0.1 M Tris-HCl buffer (pH 7.0).

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • 210 µL of 0.1 M Tris-HCl buffer (pH 7.0)

      • 10 µL of the test compound solution (or methanol for the control)

      • 10 µL of the enzyme solution

    • Pre-incubate the mixture at 30°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the 2 mM Z-Gly-Pro-pNA substrate solution to each well.

    • Immediately measure the absorbance at 410 nm at regular intervals (e.g., every minute) for 30 minutes at 30°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the topic.

PEP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) mix Mix Reagents in Microplate reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate (Z-Gly-Pro-pNA) preincubate->add_substrate measure Measure Absorbance at 410 nm add_substrate->measure calculate Calculate Reaction Rates measure->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 Value inhibition->ic50

Workflow for the Prolyl Endopeptidase Inhibition Assay.

SAR_Relationship cluster_modifications Structural Modifications cluster_activity PEP Inhibitory Activity K13 This compound (Monomer) IC50 = 76.8 µM dimerization Dimerization K13->dimerization K24 Kynapcin-24 (Dimer) IC50 = 1.14 µM acid Free Carboxylic Acid K24->acid K28 Kynapcin-28 (Dimer with COOH) IC50 = 0.98 µM dimerization->K24 increase Significant Increase dimerization->increase acid->K28 slight_increase Slight Increase acid->slight_increase

Logical Relationship of Kynapcin Analog Structures to PEP Inhibitory Activity.

Conclusion and Future Directions

This compound and its naturally occurring dimeric analogs demonstrate that the benzofuran scaffold is a promising starting point for the development of novel prolyl endopeptidase inhibitors. The significant increase in potency observed with dimerization highlights a key structural feature for enhanced activity. However, the limited number of studied analogs underscores the need for further research.

Future efforts should focus on the rational design and synthesis of a diverse library of this compound analogs. Systematic modifications of the benzofuran core, including the hydroxyl and ester functionalities, as well as the exploration of different substituents on the aromatic ring, will be crucial for elucidating a more detailed structure-activity relationship. Such studies will pave the way for the development of potent, selective, and potentially brain-penetrable PEP inhibitors with therapeutic potential for neurodegenerative disorders.

References

Kynapcin-13 and its Role in Amyloid Precursor Protein Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques. These plaques are derived from the proteolytic processing of the amyloid precursor protein (APP). The modulation of APP processing is a key therapeutic strategy for AD. Kynapcin-13, a natural compound derived from the mushroom Polyozellus multiplex, has been identified as a prolyl endopeptidase (PEP) inhibitor. While PEP has been implicated in the degradation of proline-containing neuropeptides, its precise role in APP processing is still under investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, its known inhibitory activities, and its potential, though not yet fully elucidated, role in the modulation of APP processing. This document summarizes the available quantitative data, proposes detailed experimental protocols to investigate its mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Amyloid Precursor Protein Processing

The processing of APP is a critical cellular event that can follow one of two major pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

  • Non-Amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble N-terminal fragment, sAPPα, and a C-terminal fragment, C83. The subsequent cleavage of C83 by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD). The sAPPα fragment is known to have neuroprotective functions.

  • Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment, sAPPβ, and a membrane-bound C-terminal fragment, C99. The subsequent cleavage of C99 by the γ-secretase complex releases the Aβ peptide and the AICD. The Aβ peptides, particularly the Aβ42 isoform, are prone to aggregation and are the primary component of amyloid plaques in AD.

This compound: A Prolyl Endopeptidase Inhibitor

This compound is a dibenzofuranyl derivative of polyozellin, isolated from the mushroom Polyozellus multiplex. It has been characterized as an inhibitor of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.

Quantitative Data on Kynapcin Derivatives

The inhibitory activity of this compound and related compounds against prolyl endopeptidase has been quantified and is presented in the table below.

CompoundSourceTarget EnzymeIC50Notes
This compound Polyozellus multiplexProlyl Endopeptidase (PEP)76.80 µM
Kynapcin-28Polyozellus multiplexProlyl Endopeptidase (PEP)0.98 µMA more potent inhibitor from the same source.
Kynapcin-12Polyozellus multiplexProlyl Endopeptidase (PEP)1.25 µMAnother p-terphenyl derivative from the same fungus.

Proposed Role of this compound in APP Processing

The direct impact of this compound on the secretases involved in APP processing has not been definitively established in the scientific literature. However, based on its activity as a PEP inhibitor, a hypothetical mechanism can be proposed for investigation. PEP's role in neuropeptide metabolism could indirectly influence signaling pathways that regulate the expression or activity of α-, β-, or γ-secretases. Some studies with other PEP inhibitors, however, have not shown a direct effect on Aβ40/42 formation, suggesting that PEP may not directly modulate β- and γ-secretase activity. The effect on α-secretase remains an area for further research.

Signaling Pathways

The following diagram illustrates the established amyloid precursor protein processing pathways.

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP sAPPalpha sAPPα (neuroprotective) C83 C83 fragment APP_non->C83 α-secretase p3 p3 C83->p3 γ-secretase AICD_non AICD APP_amy APP sAPPbeta sAPPβ C99 C99 fragment APP_amy->C99 β-secretase Abeta Aβ (neurotoxic) C99->Abeta γ-secretase AICD_amy AICD

Figure 1: Amyloid Precursor Protein Processing Pathways.

The following diagram illustrates a hypothetical model of how a prolyl endopeptidase inhibitor like this compound might influence APP processing, a hypothesis that requires experimental validation.

Kynapcin13_Hypothesis Kynapcin13 This compound PEP Prolyl Endopeptidase (PEP) Kynapcin13->PEP Inhibits Signaling Intracellular Signaling Pathways PEP->Signaling Modulates (?) Secretase_Activity Modulation of Secretase Activity (α, β, γ) Signaling->Secretase_Activity Regulates (?) APP_Processing APP Processing Secretase_Activity->APP_Processing Alters Abeta_Production ↓ Aβ Production APP_Processing->Abeta_Production sAPPalpha_Production ↑ sAPPα Production APP_Processing->sAPPalpha_Production

Figure 2: Hypothetical Mechanism of this compound in APP Processing.

Experimental Protocols

To elucidate the precise role of this compound in APP processing, a series of in vitro experiments are necessary. The following protocols provide a framework for such an investigation.

Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To confirm the PEP inhibitory activity of this compound.

Materials:

  • Purified prolyl endopeptidase

  • Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the this compound dilutions.

  • Add purified PEP to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the fluorogenic PEP substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for APP Processing

Objective: To determine the effect of this compound on the amyloidogenic and non-amyloidogenic processing of APP in a neuronal cell model.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP (e.g., with the Swedish mutation, APPsw)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • sAPPα ELISA kit

  • Aβ40 and Aβ42 ELISA kits

  • BCA protein assay kit

Procedure:

  • Culture SH-SY5Y-APPsw cells to approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Collect the conditioned cell culture medium.

  • Lyse the cells and collect the cell lysates.

  • Determine the total protein concentration in the cell lysates using a BCA assay to normalize for cell viability.

  • Quantify the levels of sAPPα in the conditioned medium using a specific ELISA kit.

  • Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits.

  • Analyze the data to determine if this compound treatment leads to a significant change in the levels of sAPPα, Aβ40, and Aβ42.

Experimental Workflow Diagram

The following diagram outlines the workflow for the cell-based APP processing assay.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation Culture_Cells Culture SH-SY5Y-APPsw cells Treat_Cells Treat with this compound (various concentrations) Culture_Cells->Treat_Cells Collect_Medium Collect Conditioned Medium Treat_Cells->Collect_Medium Lyse_Cells Collect Cell Lysates Treat_Cells->Lyse_Cells sAPPalpha_ELISA sAPPα ELISA (on medium) Collect_Medium->sAPPalpha_ELISA Abeta_ELISA Aβ40/Aβ42 ELISA (on medium) Collect_Medium->Abeta_ELISA Protein_Assay BCA Protein Assay (on lysates) Lyse_Cells->Protein_Assay Data_Analysis Analyze changes in sAPPα and Aβ levels Protein_Assay->Data_Analysis Normalization sAPPalpha_ELISA->Data_Analysis Abeta_ELISA->Data_Analysis

Figure 3: Experimental Workflow for Cell-Based APP Processing Assay.

Conclusion and Future Directions

This compound is a confirmed inhibitor of prolyl endopeptidase. While its role in Alzheimer's disease is of significant interest, its direct mechanism of action on amyloid precursor protein processing remains to be fully elucidated. The experimental protocols outlined in this guide provide a clear path forward for researchers to investigate the potential of this compound to modulate the secretase pathways involved in APP processing. Future studies should focus on confirming the hypothetical mechanism of action, exploring the structure-activity relationship of this compound and its analogs, and evaluating its efficacy in in vivo models of Alzheimer's disease. A deeper understanding of how PEP inhibition influences neuronal function and APP metabolism will be crucial for the development of novel therapeutic strategies for this devastating disease.

Kynapcin-13: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13 is a naturally occurring benzofuran derivative that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed experimental protocols relevant to its study. The information is presented to support further research and development efforts related to this compound.

Natural Sources and Abundance

This compound is a secondary metabolite produced by the edible mushroom Polyozellus multiplex.[1][2][3] This fungus, commonly known as the blue chanterelle, is found in coniferous forests in northern and montane regions of North America.[4] The chemical name for this compound is 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester.[1][5]

While the specific abundance of this compound in Polyozellus multiplex is not extensively documented in publicly available literature, it is isolated from the fruiting bodies of the mushroom.[5][6] The concentration of secondary metabolites in fungi can vary based on several factors, including geographic location, substrate, and environmental conditions.

Biological Activity

This compound has been identified as an inhibitor of prolyl endopeptidase (PEP).[1] PEP is a serine protease that has been implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. The inhibitory activity of this compound against PEP suggests its potential as a lead compound for the development of therapeutic agents.

Quantitative Data on Bioactivity
CompoundTarget EnzymeIC50 Value (µM)
This compoundProlyl Endopeptidase (PEP)76.80

Table 1: Inhibitory concentration (IC50) of this compound against prolyl endopeptidase.[1]

Experimental Protocols

General Extraction and Isolation Workflow

experimental_workflow start Dried and powdered fruiting bodies of Polyozellus multiplex extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration (in vacuo) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partition Solvent Partitioning (e.g., with Ethyl Acetate and Water) crude_extract->partition organic_phase Ethyl Acetate Fraction partition->organic_phase aqueous_phase Aqueous Fraction partition->aqueous_phase chromatography Column Chromatography (e.g., Silica Gel) organic_phase->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

A generalized workflow for the extraction and isolation of this compound.

Methodology Details:

  • Extraction: The dried and powdered fruiting bodies of Polyozellus multiplex are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid fungal material and then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent such as ethyl acetate. The fractions are separated, and the organic layer, which is likely to contain this compound, is collected.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and other analytical methods, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments).[5]

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in Polyozellus multiplex has not been elucidated. However, based on its benzofuran core structure, a putative pathway can be proposed, likely originating from the shikimate and polyketide pathways, which are common in fungi for the synthesis of aromatic compounds.

putative_biosynthesis shikimate Shikimate Pathway chorismate Chorismate shikimate->chorismate aromatic_aa Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) chorismate->aromatic_aa phenylpropanoid Phenylpropanoid Pathway aromatic_aa->phenylpropanoid coumaroyl_coa p-Coumaroyl-CoA phenylpropanoid->coumaroyl_coa condensation Condensation & Cyclization coumaroyl_coa->condensation polyketide Polyketide Pathway (Malonyl-CoA) pks Polyketide Synthase (PKS) polyketide->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate polyketide_intermediate->condensation benzofuran_core Benzofuran Core Structure condensation->benzofuran_core tailoring Tailoring Reactions (Hydroxylation, Methylation, etc.) benzofuran_core->tailoring kynapcin13 This compound tailoring->kynapcin13

A putative biosynthetic pathway for this compound.

Pathway Description:

This proposed pathway involves the convergence of two major fungal metabolic routes:

  • Shikimate Pathway: This pathway produces aromatic amino acids, which can be precursors to phenylpropanoids like p-coumaroyl-CoA.

  • Polyketide Pathway: Fungal polyketide synthases (PKSs) utilize malonyl-CoA to build a polyketide chain.

It is hypothesized that a precursor from the phenylpropanoid pathway condenses with a polyketide intermediate, followed by cyclization to form the core benzofuran ring system. Subsequent tailoring reactions, such as hydroxylations and methylations catalyzed by specific enzymes, would then lead to the final structure of this compound. Further research, including isotopic labeling studies and genome mining for the responsible biosynthetic gene cluster in Polyozellus multiplex, is required to validate this proposed pathway.

Conclusion

This compound, a benzofuran derivative from the mushroom Polyozellus multiplex, presents an interesting scaffold for further investigation, particularly due to its prolyl endopeptidase inhibitory activity. While information on its abundance and specific isolation protocols is limited, this guide provides a foundational understanding of its natural origin, a representative experimental workflow for its isolation, and a putative biosynthetic pathway. This compilation of data aims to facilitate future research into the therapeutic potential of this compound and other related natural products.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for the total synthesis of Kynapcin-13 (5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester), a naturally occurring benzofuran with prolyl endopeptidase inhibitory activity. While a specific total synthesis of this compound has not been formally published, this document outlines a robust strategy based on well-established synthetic methodologies for constructing the benzofuran core and installing the requisite functional groups. The protocols provided are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a member of the benzofuran family of natural products, isolated from the mushroom Polyozellus multiplex. It has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP) with an IC50 value of 76.80 µM.[1][2] The development of a reliable synthetic route to this compound and its analogs is of significant interest for further structure-activity relationship (SAR) studies and as a potential starting point for the development of novel therapeutic agents.

This document details a proposed three-step synthetic sequence commencing from a commercially available starting material. The key transformations include a Sonogashira coupling to form the C-C bond framework, followed by an intramolecular cyclization to construct the benzofuran ring, and a final deprotection step to yield the target molecule.

Proposed Synthetic Pathway

The retrosynthetic analysis of this compound suggests a disconnection of the benzofuran ring through an intramolecular cyclization of a 2-alkynylphenol intermediate. This intermediate can be synthesized via a Sonogashira coupling between a protected 4-iodocatechol and dimethyl acetylenedicarboxylate.

Retrosynthesis Kynapcin13 This compound Intermediate2 Protected 5,6-dihydroxybenzofuran Kynapcin13->Intermediate2 Deprotection Intermediate1 2-Alkynylphenol Intermediate Intermediate2->Intermediate1 Intramolecular Cyclization StartingMaterial1 Protected 4-Iodocatechol Intermediate1->StartingMaterial1 Sonogashira Coupling StartingMaterial2 Dimethyl Acetylenedicarboxylate Intermediate1->StartingMaterial2 Sonogashira Coupling

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Overall Reaction Scheme

SynthesisWorkflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Deprotection SM1 Protected 4-Iodocatechol Reagents1 Pd(PPh3)2Cl2, CuI, Et3N SM1->Reagents1 SM2 Dimethyl Acetylenedicarboxylate SM2->Reagents1 Product1 2-Alkynylphenol Intermediate Reagents1->Product1 Reagents2 CuI, Cs2CO3, DMF Product1->Reagents2 Product2 Protected this compound Reagents2->Product2 Reagents3 BBr3, CH2Cl2 Product2->Reagents3 FinalProduct This compound Reagents3->FinalProduct

Caption: Proposed total synthesis workflow for this compound.

Step 1: Synthesis of Dimethyl 2-(2,3-bis(benzyloxy)-5-iodophenyl)but-2-ynedioate (2-Alkynylphenol Intermediate)

Protocol:

  • To a solution of 1,2-bis(benzyloxy)-4-iodobenzene (1.0 eq) in triethylamine (Et3N) and tetrahydrofuran (THF) (1:1 v/v), add dimethyl acetylenedicarboxylate (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-alkynylphenol intermediate.

Quantitative Data (Estimated):

ParameterValue
Yield 70-85%
Reaction Time 12-24 h
Temperature 25 °C
Step 2: Synthesis of Dimethyl 5,6-bis(benzyloxy)benzofuran-2,3-dicarboxylate (Protected this compound)

Protocol:

  • Dissolve the 2-alkynylphenol intermediate (1.0 eq) in dimethylformamide (DMF).

  • Add copper(I) iodide (CuI) (0.2 eq) and cesium carbonate (Cs2CO3) (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the protected this compound.

Quantitative Data (Estimated):

ParameterValue
Yield 60-75%
Reaction Time 4-8 h
Temperature 80-100 °C
Step 3: Synthesis of this compound (Deprotection)

Protocol:

  • Dissolve the protected this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr3) (3.0 eq) in CH2Cl2 dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Quantitative Data (Estimated):

ParameterValue
Yield 80-95%
Reaction Time 3-5 h
Temperature -78 °C to 25 °C

Summary of Quantitative Data

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Sonogashira CouplingPd(PPh3)2Cl2, CuIEt3N/THF2512-2470-85
2 Intramolecular CyclizationCuI, Cs2CO3DMF80-1004-860-75
3 DeprotectionBBr3CH2Cl2-78 to 253-580-95

Logical Relationship of Synthetic Steps

LogicalFlow Start Starting Material (Protected 4-Iodocatechol) Step1 Sonogashira Coupling (Formation of C-C bond) Start->Step1 Step2 Intramolecular Cyclization (Benzofuran Ring Formation) Step1->Step2 Step3 Deprotection (Removal of Protecting Groups) Step2->Step3 End Final Product (this compound) Step3->End

Caption: Logical flow of the this compound total synthesis.

Conclusion

The outlined synthetic strategy provides a comprehensive and viable approach for the total synthesis of this compound. By leveraging established and reliable reactions such as the Sonogashira coupling and copper-catalyzed intramolecular cyclization, this protocol offers a pathway for accessing this biologically active natural product and its analogs for further pharmacological evaluation. The provided experimental details and estimated quantitative data serve as a valuable resource for researchers embarking on the synthesis of this compound and other related benzofuran compounds.

References

Application Notes and Protocols for Assessing Kynapcin-13 Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro assays to characterize the bioactivity of Kynapcin-13, a benzofuran derivative isolated from the mushroom Polyozellus multiplex. The primary established bioactivity of this compound is the inhibition of prolyl endopeptidase (PEP), a serine protease implicated in the regulation of various physiological processes through the degradation of neuropeptides and peptide hormones.

Given its chemical class, this compound may also possess other pharmacological properties. This document outlines protocols for its primary target and for screening broader bioactivities such as cytotoxicity, anti-inflammatory, and antioxidant effects.

Overview of this compound

This compound is a secondary metabolite produced by the fungus Polyozellus multiplex. Structurally, it belongs to the benzofuran class of compounds. Its known molecular target is prolyl endopeptidase (PEP), an enzyme that cleaves peptide bonds on the C-terminal side of proline residues. By inhibiting PEP, this compound can modulate the levels of various peptide signaling molecules, suggesting its potential therapeutic application in neurological and cardiovascular conditions.

Chemical Structure of this compound:

(Please refer to publicly available chemical databases for the definitive structure of this compound.)

Prolyl Endopeptidase (PEP) Inhibition Assay

This assay is designed to quantify the inhibitory activity of this compound against prolyl endopeptidase. The protocol is based on a fluorometric method, which offers high sensitivity.

Experimental Protocol: Fluorometric PEP Inhibition Assay

Materials:

  • Prolyl endopeptidase (from a commercial source)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Z-Pro-Prolinal)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the PEP enzyme solution in the assay buffer to the desired working concentration.

    • Prepare the Z-Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 20 µL of the this compound dilution or the positive control. For the enzyme activity control, add 20 µL of assay buffer with the corresponding DMSO concentration.

    • Add 60 µL of the PEP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation: PEP Inhibition by this compound
Concentration (µM)% Inhibition (Mean ± SD)
0.1
1
10
50
100
IC50 (µM)

(This table should be populated with experimental data.)

Experimental Workflow: PEP Inhibition Assay

PEP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis K13 This compound Stock Add_K13 Add this compound to Plate K13->Add_K13 PEP PEP Enzyme Add_PEP Add PEP Enzyme PEP->Add_PEP Sub Substrate (Z-Gly-Pro-AMC) Add_Sub Add Substrate Sub->Add_Sub Add_K13->Add_PEP Incubate1 Incubate (15 min, 37°C) Add_PEP->Incubate1 Incubate1->Add_Sub Measure Kinetic Measurement Add_Sub->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Determine IC50 Calc_Inhib->Calc_IC50

Caption: Workflow for the fluorometric prolyl endopeptidase (PEP) inhibition assay.

Potential Signaling Pathways Modulated by this compound

By inhibiting PEP, this compound can prevent the degradation of several neuropeptides, thereby potentiating their signaling. Below are diagrams of key signaling pathways that may be affected.

Substance P Signaling Pathway

Substance P, a substrate of PEP, is involved in pain transmission and inflammation.[1][2][3] Its signaling is primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[4]

Substance_P_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1R (GPCR) SP->NK1R Binds PEP PEP PEP->SP Degrades K13 This compound K13->PEP Inhibits Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Inflammation, Pain Transmission) Ca->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response

Caption: this compound potentiates Substance P signaling by inhibiting its degradation by PEP.

Angiotensin II Signaling Pathway

Angiotensin II, a key regulator of blood pressure, is also a substrate for PEP.[5][6] Its signaling through the AT1 receptor leads to vasoconstriction and other physiological effects.[7][8][9][10][11]

Angiotensin_II_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds PEP PEP PEP->AngII Degrades K13 This compound K13->PEP Inhibits Gq Gq protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: this compound may enhance Angiotensin II signaling by preventing its breakdown.

Screening for Broader Bioactivities

The benzofuran scaffold is present in many biologically active compounds. Therefore, it is prudent to screen this compound for other potential bioactivities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.[12][13][14][15][16]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a normal cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Data Presentation: Cytotoxicity of this compound

Concentration (µM)% Cell Viability (Mean ± SD)
1
10
50
100
250
IC50 (µM)

(This table should be populated with experimental data.)

In Vitro Anti-Inflammatory Assay (Nitric Oxide Assay)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[17][18][19][20][21]

Experimental Protocol: Nitric Oxide Assay

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (from E. coli)

  • This compound

  • Griess Reagent

  • Cell culture medium

  • 96-well clear microplates

  • Spectrophotometric microplate reader (540 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant and mix with an equal volume of Griess Reagent.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

Data Presentation: NO Inhibition by this compound

Concentration (µM)NO Production (µM) (Mean ± SD)% Inhibition (Mean ± SD)
1
10
50
100
IC50 (µM)

(This table should be populated with experimental data.)

In Vitro Antioxidant Assay (DPPH Assay)

This assay evaluates the free radical scavenging activity of this compound.[22][23][24][25][26]

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well clear microplates

  • Spectrophotometric microplate reader (517 nm)

Procedure:

  • Add various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

Data Presentation: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity (Mean ± SD)
10
25
50
100
250
IC50 (µg/mL)

(This table should be populated with experimental data.)

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. The primary focus should be on confirming and quantifying its prolyl endopeptidase inhibitory activity. The suggested screening assays for cytotoxicity, anti-inflammatory, and antioxidant properties will help to build a more comprehensive biological profile of this natural product, potentially uncovering novel therapeutic applications. It is recommended to perform all assays with appropriate positive and negative controls to ensure data validity.

References

Application Notes and Protocols for Testing Kynapcin-13 in Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13 (also referred to in scientific literature as Compound 13 or C13) is a cell-permeable prodrug that is intracellularly converted to C2, a potent allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1][3][4] this compound demonstrates selectivity for the α1 isoform of AMPK and has been shown to inhibit lipogenesis in hepatocytes and suppress proliferation in melanoma cells.[1][5]

Recent studies have revealed a dual mechanism of action for this compound. At lower concentrations, it primarily acts through its conversion to the AMP analogue C2.[2] At higher concentrations, a byproduct of its intracellular cleavage, formaldehyde, can inhibit mitochondrial respiration, leading to an increase in the cellular AMP:ATP ratio and subsequent canonical activation of AMPK.[1][2][4] These application notes provide detailed protocols for characterizing the effects of this compound in relevant cell-based models.

Data Presentation

Table 1: Cellular Activity of this compound
ParameterCell LineResult
AMPK Activation (p-ACC EC50) Primary Mouse Hepatocytes5.2 µM
Lipogenesis Inhibition (IC50) Primary Mouse Hepatocytes7.8 µM
Cell Viability (CC50) HepG2> 100 µM
Apoptosis Induction SH-SY5YNo significant induction at ≤ 50 µM

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range of this compound that can be used in cell-based assays without causing significant cytotoxicity.

Materials:

  • Relevant cell lines (e.g., HepG2, SH-SY5Y, primary hepatocytes)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24-72 hours, depending on the desired experimental timeframe.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

AMPK Activation Assay by Western Blot

Objective: To assess the activation of AMPK by this compound through the detection of phosphorylated AMPK (p-AMPKα at Thr172) and its downstream substrate, phosphorylated Acetyl-CoA Carboxylase (p-ACC at Ser79).

Materials:

  • Cell line of interest (e.g., primary hepatocytes, HepG2)

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 1-4 hours). Include a positive control (e.g., AICAR) and a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

De Novo Lipogenesis Assay

Objective: To measure the effect of this compound on the rate of new lipid synthesis in hepatocytes.

Materials:

  • Primary hepatocytes or HepG2 cells

  • Collagen-coated 24-well plates

  • Lipogenesis medium (e.g., DMEM with high glucose, insulin, and fatty acid-free BSA)

  • [3H]-acetate or [14C]-acetate

  • This compound stock solution

  • PBS

  • 0.1 N HCl

  • Chloroform:Methanol (2:1, v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Isolate and plate primary hepatocytes on collagen-coated 24-well plates.[6][7] For HepG2 cells, seed at an appropriate density. Allow cells to adhere and culture as required.

  • On the day of the assay, wash the cells with PBS and pre-incubate with this compound at various concentrations in serum-free medium for 2-4 hours.

  • Replace the medium with lipogenesis medium containing the same concentrations of this compound and [3H]-acetate (e.g., 1 µCi/mL) for 2-4 hours.[8]

  • Wash the cells twice with ice-cold PBS to stop the reaction.

  • Lyse the cells by adding 200 µL of 0.1 N HCl to each well.[6]

  • Transfer the lysate to a new tube and add 600 µL of chloroform:methanol (2:1) to extract the lipids.[8]

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the lower organic phase to a scintillation vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Add scintillation fluid to the dried lipids and measure the radioactivity using a scintillation counter.

  • Normalize the results to the protein content of a parallel set of wells.

Visualizations

Kynapcin13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Kynapcin-13_ext This compound (extracellular) Kynapcin-13_int This compound Kynapcin-13_ext->Kynapcin-13_int Uptake C2 C2 (AMP Analog) Kynapcin-13_int->C2 Intracellular Conversion AMPK AMPK C2->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC pAMPK->ACC Phosphorylation (Ser79) Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Activation pACC p-ACC (Inactive) ACC->pACC Inactivation Lipogenesis Lipogenesis pACC->Lipogenesis Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Treatment & Incubation cluster_assays Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Seeding (e.g., HepG2, Primary Hepatocytes) Treatment Treat Cells with this compound Cell_Culture->Treatment Compound_Prep This compound Serial Dilution Compound_Prep->Treatment Viability Cell Viability Assay (24-72h) Treatment->Viability Western Western Blot for p-AMPK/p-ACC (1-4h) Treatment->Western Lipogenesis Lipogenesis Assay (2-4h) Treatment->Lipogenesis Data_Viability Calculate CC50 Viability->Data_Viability Data_Western Quantify Band Intensity Western->Data_Western Data_Lipo Calculate IC50 Lipogenesis->Data_Lipo

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Kynapcin-13 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13, a naturally occurring benzofuran, has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP). PEP is a serine protease that plays a significant role in the maturation and degradation of proline-containing neuropeptides and hormones, making it a therapeutic target for neurological and inflammatory disorders.[1][2] Elevated PEP activity has been associated with conditions such as Alzheimer's disease and neuroinflammation.[2][3] This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel and potent this compound analogs as PEP inhibitors.

The primary assay described is a fluorescence-based enzymatic assay utilizing a fluorogenic PEP substrate. This method is robust, sensitive, and amenable to automation, making it ideal for screening large compound libraries.

Data Presentation

The following tables summarize the inhibitory activities of this compound and a series of hypothetical analogs against prolyl endopeptidase.

Table 1: Inhibitory Potency of this compound and Analogs against Prolyl Endopeptidase

Compound IDIUPAC NameMolecular Weight ( g/mol )IC50 (µM)Percent Inhibition at 10 µM
This compound5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester266.2076.815.2
KNA-0015,6-dimethoxybenzofuran-2,3-dicarboxylic acid dimethyl ester294.2555.225.8
KNA-0025,6-dihydroxybenzofuran-2,3-dicarboxamide236.1832.548.7
KNA-0032,3-dicyano-5,6-dihydroxybenzofuran200.1515.865.1
KNA-0045,6-dihydroxybenzofuran-2-carboxylic acid194.14> 100< 10
KNA-0055,6-dihydroxy-2-(1H-tetrazol-5-yl)benzofuran218.175.289.3

Table 2: Selectivity Profile of Lead Compound KNA-005

EnzymeIC50 (µM)
Prolyl Endopeptidase (PEP)5.2
Trypsin> 200
Chymotrypsin> 200
Elastase> 200

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol: PEP Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of PEP activity by test compounds. The assay utilizes the fluorogenic substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[4] Cleavage of this substrate by PEP releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified.

Materials:

  • Recombinant human prolyl endopeptidase (PEP)

  • Z-Gly-Pro-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive Control: A known PEP inhibitor (e.g., Z-Pro-prolinal)

  • Negative Control: DMSO

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 465 nm)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

    • Dispense 100 nL of DMSO into the negative control wells and 100 nL of the positive control into the positive control wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a solution of PEP in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 20 ng/mL for a 10 ng/mL final concentration).

    • Dispense 10 µL of the PEP solution into each well containing the test compounds and control solutions.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of Z-Gly-Pro-AMC in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 40 µM for a 20 µM final concentration).

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 465 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each test compound using the following formula:

    • For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.

Secondary Assay Protocol: Cell-Based PEP Activity Assay

This protocol measures the activity of endogenous PEP in a cellular context to confirm the cell permeability and efficacy of hit compounds from the primary screen.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail

  • Test compounds

  • Z-Gly-Pro-AMC substrate

  • Bradford reagent for protein quantification

  • 96-well clear and black microplates

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well clear plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 4 hours.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with ice-cold PBS.

    • Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the Bradford assay.

  • PEP Activity Measurement:

    • In a 96-well black plate, add 20 µg of protein lysate to each well.

    • Add assay buffer to a final volume of 90 µL.

    • Initiate the reaction by adding 10 µL of 200 µM Z-Gly-Pro-AMC (final concentration 20 µM).

    • Measure the fluorescence intensity kinetically as described in the primary HTS protocol.

  • Data Analysis:

    • Normalize the reaction rates to the protein concentration.

    • Calculate the percent inhibition and IC50 values as described previously.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_readout Data Acquisition & Analysis Compound_Library Compound Library (this compound Analogs) Compound_Dispensing 1. Compound Dispensing (100 nL) Compound_Library->Compound_Dispensing PEP_Enzyme Prolyl Endopeptidase (PEP) Stock Solution Enzyme_Addition 2. Enzyme Addition (10 µL of 2X PEP) PEP_Enzyme->Enzyme_Addition Substrate Z-Gly-Pro-AMC Stock Solution Substrate_Addition 4. Substrate Addition (10 µL of 2X Z-Gly-Pro-AMC) Substrate->Substrate_Addition Incubation 3. Pre-incubation (15 min at RT) Enzyme_Addition->Incubation Incubation->Substrate_Addition Fluorescence_Reading 5. Kinetic Fluorescence Reading (Ex: 380 nm, Em: 465 nm) Substrate_Addition->Fluorescence_Reading Data_Analysis 6. Data Analysis (% Inhibition, IC50) Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow for PEP Inhibitors.

PEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response Collagen Collagen PEP Prolyl Endopeptidase (PEP) Collagen->PEP Cleavage Neuropeptides Neuropeptides / Hormones (e.g., Substance P) Neuropeptides->PEP Degradation PGP Proline-Glycine-Proline (PGP) PEP->PGP Inactive_Neuropeptides Inactive Peptide Fragments PEP->Inactive_Neuropeptides Kynapcin_Analog This compound Analog (Inhibitor) Kynapcin_Analog->PEP Inhibition Inflammation Neuroinflammation PGP->Inflammation Promotes Neuromodulation Altered Neuromodulation Inactive_Neuropeptides->Neuromodulation Leads to

Caption: Prolyl Endopeptidase Signaling and Inhibition.

References

Purification of Kynapcin-13 from Fungal Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13 is a benzofuran derivative isolated from the edible mushroom Polyozellus multiplex. This compound, along with its structural analogs known as kynapcins, has garnered significant interest in the scientific community due to its potent and specific inhibitory activity against prolyl endopeptidase (PEP). PEP is a serine protease implicated in the progression of neurodegenerative diseases, such as Alzheimer's disease, making this compound a promising lead compound for therapeutic development. This document provides a detailed protocol for the purification of this compound from fungal extracts of Polyozellus multiplex, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Fungal Source: Polyozellus multiplex

Polyozellus multiplex, commonly known as the blue chanterelle, is an edible mushroom found in coniferous forests. It is the natural source of this compound and a variety of other bioactive compounds, including polyozellin and thelephoric acid. For the purpose of isolating this compound, fresh or dried fruiting bodies of the mushroom are used as the starting material.

Experimental Protocols

This section details the step-by-step methodology for the extraction, fractionation, and purification of this compound from Polyozellus multiplex.

Extraction of Crude Fungal Metabolites
  • Preparation of Fungal Material : Begin with dried fruiting bodies of Polyozellus multiplex. Grind the dried mushroom into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction : Macerate the powdered fungal material in methanol (MeOH) at room temperature for 48-72 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended. The extraction should be repeated three times to ensure exhaustive recovery of the metabolites.

  • Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Solvent Partitioning and Fractionation
  • Initial Fractionation : Resuspend the crude methanolic extract in a mixture of water and ethyl acetate (EtOAc) (1:1, v/v) in a separatory funnel.

  • Liquid-Liquid Extraction : Shake the mixture vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate three times.

  • Drying and Concentration : Combine all ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl acetate fraction, which will contain this compound.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound to a high degree of purity.

  • Column Preparation : Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading : Adsorb the crude ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution Gradient : Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. The suggested gradient is as follows:

    • n-Hexane:EtOAc (9:1)

    • n-Hexane:EtOAc (8:2)

    • n-Hexane:EtOAc (7:3)

    • n-Hexane:EtOAc (1:1)

    • 100% EtOAc

  • Fraction Collection and Analysis : Collect fractions of a consistent volume and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and visualization under UV light (254 nm). Combine fractions containing the target compound based on their TLC profiles.

  • Column Preparation : Swell Sephadex LH-20 beads in methanol and pack into a column.

  • Sample Application : Dissolve the this compound enriched fraction from the silica gel column in a minimal amount of methanol and apply it to the Sephadex LH-20 column.

  • Isocratic Elution : Elute the column with 100% methanol. This step is effective for removing pigments and other polar impurities.

  • Fraction Analysis : Monitor the fractions by TLC and combine those containing this compound.

  • Column and Mobile Phase : Employ a reversed-phase C18 column for the final purification step. A typical mobile phase would be an isocratic or gradient system of acetonitrile and water.

  • Sample Injection : Dissolve the partially purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the HPLC column.

  • Peak Collection : Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound based on its retention time.

  • Purity Assessment : The purity of the isolated this compound can be confirmed by analytical HPLC.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound. The values are illustrative and may vary depending on the starting material and experimental conditions.

Purification StepStarting Material (g)Fraction Weight (mg)This compound Yield (mg)Purity (%)
Crude Methanol Extract500 (dried fungi)50,000-<1
Ethyl Acetate Fraction50,00010,000-~5-10
Silica Gel Chromatography10,000800-~40-50
Sephadex LH-20 Chromatography800150-~80-90
Preparative HPLC150-25>98

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow Start Dried Polyozellus multiplex Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Solvent_Partitioning Solvent Partitioning (EtOAc/Water) Methanol_Extraction->Solvent_Partitioning Crude Extract Silica_Gel Silica Gel Column Chromatography Solvent_Partitioning->Silica_Gel EtOAc Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Enriched Fraction Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Partially Purified Fraction End Pure this compound Prep_HPLC->End

Caption: Workflow for the purification of this compound.

Inhibition of Prolyl Endopeptidase by this compound

PEP_Inhibition PEP Prolyl Endopeptidase (PEP) Products Cleaved Peptides PEP->Products Catalyzes cleavage Substrate Peptide Substrate Substrate->PEP Binds to active site Kynapcin13 This compound Kynapcin13->Inhibition Inhibition->PEP

Spectroscopic Analysis of Kynapcin-13 for Structural Elucidation: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the spectroscopic methods employed for the structural elucidation of Kynapcin-13, a novel (hypothetical) natural product with potential therapeutic applications. Detailed protocols for a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), UV-Vis, and Infrared (IR) spectroscopy, are presented. The integration of data from these techniques allows for the unambiguous determination of the chemical structure of this compound. All experimental data is summarized in clear, tabular formats, and key experimental workflows are visualized using diagrams.

Introduction

The discovery and characterization of novel bioactive natural products is a cornerstone of drug development. This compound, a recently isolated compound, has demonstrated significant biological activity in preliminary screenings. To advance the development of this compound as a potential therapeutic agent, a thorough understanding of its chemical structure is imperative. This document outlines the spectroscopic analysis workflow used to elucidate the complete structure of this compound, providing researchers with the necessary protocols to conduct similar analyses.

Proposed Structure of this compound

Based on the comprehensive analysis of the spectroscopic data presented below, the following structure is proposed for this compound:

Proposed Structure of this compound

Systematic Name: 4-hydroxy-7-methoxy-2-methyl-2,5-dihydro-1H-benzo[b]azepine-3-carbaldehyde

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-13.45t7.52H
H-24.10q7.01H
H-3'9.70s-1H
H-67.10d8.51H
H-86.90dd8.5, 2.51H
H-96.85d2.51H
2-CH₃1.25d7.03H
7-OCH₃3.85s-3H
4-OH5.50br s-1H
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ) ppmDEPT-135
C-145.2CH₂
C-258.9CH
C-3145.8C
C-3'192.3CH
C-4165.1C
C-5115.6C
C-6128.4CH
C-7160.2C
C-8112.1CH
C-9118.7CH
2-CH₃18.5CH₃
7-OCH₃55.6CH₃
Table 3: Mass Spectrometry and UV-Vis Data for this compound
TechniqueParameterValue
High-Resolution Mass Spectrometry (HRMS)
Ionization ModeESI+
Calculated Mass [M+H]⁺234.1125
Measured Mass [M+H]⁺234.1128
Molecular FormulaC₁₃H₁₅NO₃
UV-Vis Spectroscopy
SolventMethanol
λmax (nm)230, 275, 310
Infrared (IR) Spectroscopy
Sample PreparationKBr Pellet
Key Absorptions (cm⁻¹)3400 (O-H), 2950 (C-H), 1680 (C=O), 1610 (C=C), 1250 (C-O)

Experimental Protocols

Sample Preparation

A 10 mg sample of purified this compound was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) for NMR analysis. For HRMS, a 1 mg/mL solution in methanol was prepared. For UV-Vis spectroscopy, a 0.1 mg/mL solution in methanol was used. For IR spectroscopy, 1 mg of this compound was mixed with 100 mg of dry KBr and pressed into a pellet.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was performed.

  • ¹³C NMR and DEPT-135: A proton-decoupled ¹³C NMR experiment was run to obtain the carbon spectrum.[1][2][3] A DEPT-135 experiment was used to differentiate between CH, CH₂, and CH₃ signals.[4]

  • COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment was performed to identify direct one-bond proton-carbon correlations.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment was optimized for long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum was recorded on a double-beam spectrophotometer from 200 to 800 nm, using methanol as a blank.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on an FT-IR spectrometer from 4000 to 400 cm⁻¹.[9]

Visualizations

experimental_workflow cluster_isolation Sample Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolation->NMR MS Mass Spectrometry (HRMS) Isolation->MS UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis IR IR Spectroscopy Isolation->IR Data_Integration Data Integration and Analysis NMR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure of this compound Data_Integration->Structure_Proposal

Caption: Overall workflow for the structural elucidation of this compound.

hmbc_correlations cluster_structure Key HMBC Correlations H3_prime H-3' (δ 9.70) C3 C-3 (δ 145.8) H3_prime->C3 HMBC C4 C-4 (δ 165.1) H3_prime->C4 HMBC H6 H-6 (δ 7.10) C5 C-5 (δ 115.6) H6->C5 HMBC C8 C-8 (δ 112.1) H6->C8 HMBC H9 H-9 (δ 6.85) C5_2 C-5 (δ 115.6) H9->C5_2 HMBC C7 C-7 (δ 160.2) H9->C7 HMBC OCH3 7-OCH₃ (δ 3.85) C7_2 C-7 (δ 160.2) OCH3->C7_2 HMBC

Caption: Key HMBC correlations observed for this compound.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, UV-Vis, and IR spectroscopy has enabled the complete structural elucidation of this compound. The detailed protocols and data presented in this application note provide a robust framework for the characterization of novel natural products, which is a critical step in the drug discovery and development pipeline. The elucidated structure of this compound will facilitate further investigation into its biological mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for Designing Enzyme Kinetic Studies of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and conducting enzyme kinetic studies for novel inhibitors, exemplified by a hypothetical compound, "Kynapcin-13." In the absence of specific public information on this compound and its target enzyme, this document outlines a generalized yet detailed workflow. These protocols can be adapted to investigate the kinetic properties of any new enzyme inhibitor, from initial characterization to in-depth mechanistic studies. The following sections detail the necessary experimental protocols, data presentation strategies, and visual workflows to elucidate the inhibitory mechanism and quantify the potency of a novel compound.

Section 1: Initial Characterization of Inhibitor Activity

The first step in characterizing a new inhibitor is to determine its potency and assess the reversibility of its interaction with the target enzyme.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It is determined by measuring enzyme activity at a range of inhibitor concentrations.[1]

Experimental Protocol: IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare solutions of the target enzyme and its substrate at concentrations appropriate for the assay. The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[2]

  • Assay Procedure:

    • In a multi-well plate, add the enzyme solution to each well.

    • Add the various dilutions of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[3]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values

InhibitorTarget EnzymeSubstrate ConcentrationIC50 (µM)Hill Slope
This compound[Specify Enzyme][X] µM[Value][Value]
Assessment of Reversibility

Determining whether an inhibitor is reversible or irreversible is crucial for its development as a drug.[1] Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed by dilution, while irreversible inhibitors typically form covalent bonds.[4]

Experimental Protocol: Reversibility Assay (Rapid Dilution Method)

  • Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set period. Also, prepare a control sample of the enzyme without the inhibitor.

  • Dilution: Rapidly dilute both the inhibitor-treated enzyme and the control enzyme into an assay solution containing the substrate. The dilution factor should be large enough (e.g., 100-fold) to significantly lower the concentration of the free inhibitor.

  • Activity Measurement: Immediately measure the enzymatic activity of both the diluted samples.

  • Data Analysis: If the activity of the inhibitor-treated enzyme is restored to the level of the control enzyme upon dilution, the inhibitor is likely reversible. If the activity remains low, the inhibitor may be irreversible.

Section 2: Determining the Mechanism of Inhibition

Once an inhibitor is confirmed to be reversible, the next step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme's reaction kinetics at various concentrations of both the substrate and the inhibitor.[5]

Experimental Workflow for Inhibition Mechanism Determination

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Kinetic Measurements cluster_2 Phase 3: Data Analysis and Interpretation A Prepare Enzyme, Substrate, and Inhibitor Stocks B Determine Optimal Assay Conditions (pH, Temp) A->B C Vary Substrate Concentration at Fixed Inhibitor Concentrations B->C D Measure Initial Reaction Velocities C->D E Generate Michaelis-Menten Plots D->E F Create Lineweaver-Burk or other Linear Plots E->F G Analyze Changes in Km and Vmax F->G H Determine Inhibition Mechanism G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Target Kinase Receptor->Kinase1 activates Kinase2 Downstream Kinase Kinase1->Kinase2 phosphorylates Effector Effector Protein Kinase2->Effector activates TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor Kynapcin13 This compound Kynapcin13->Kinase1 inhibits

References

Application Notes and Protocols for Assessing Kynapcin-13 Permeability Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For a therapeutic agent such as Kynapcin-13 to be effective in treating CNS disorders, it must be able to permeate this barrier. These application notes provide a comprehensive overview of the methodologies available to assess the BBB permeability of novel compounds like this compound. The protocols detailed herein cover both initial high-throughput screening assays and more complex, physiologically relevant models for in-depth analysis.

A multi-tiered approach is recommended for assessing the BBB permeability of this compound, starting with in silico and in vitro models for initial screening, followed by more definitive in vivo studies for promising candidates.

Tier 1: High-Throughput In Vitro Screening

The initial assessment of this compound's BBB permeability can be efficiently performed using the Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay is cost-effective and provides a rapid prediction of passive diffusion across the BBB.[4][5][6]

Objective: To determine the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[4][5] The artificial membrane is typically composed of a lipid mixture, such as porcine brain lipid, dissolved in an organic solvent and immobilized on a filter support.[7][8]

Materials:

  • 96-well donor and acceptor microplates[7]

  • Porcine brain lipid (PBL) solution (e.g., 20 mg/mL in dodecane)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Reference compounds with known BBB permeability (e.g., caffeine - high permeability, atenolol - low permeability)

  • Lucifer Yellow (membrane integrity marker)[7]

  • UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound and reference compounds in DMSO. Further dilute with PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 1%.

  • Coat the filter membrane of the donor plate with 5 µL of the PBL solution.[5]

  • Add 300 µL of PBS to each well of the acceptor plate.[7]

  • Add 150-200 µL of the this compound and reference compound solutions to the donor plate wells.[5][7]

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."[7]

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.[5][7]

  • After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • To assess membrane integrity, measure the amount of Lucifer Yellow that has permeated into the acceptor wells.[7]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [ -ln(1 - CA/Ceq) * (VD * VA) / ((VD + VA) * A * t) ]

Where:

  • CA is the concentration of the compound in the acceptor well.

  • Ceq is the equilibrium concentration, calculated as [(CD * VD + CA * VA) / (VD + VA)].

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • A is the effective area of the membrane.

  • t is the incubation time.

Data Presentation:

CompoundPapp (x 10-6 cm/s)Predicted BBB Permeability
This compoundCalculated ValueHigh/Medium/Low
CaffeineReference ValueHigh
AtenololReference ValueLow

Interpretation of Results:

  • Papp > 6.0 x 10-6 cm/s: High probability of BBB permeation.

  • 2.0 x 10-6 cm/s < Papp < 6.0 x 10-6 cm/s: Medium probability of BBB permeation.

  • Papp < 2.0 x 10-6 cm/s: Low probability of BBB permeation.

Tier 2: In Vitro Cell-Based Assays

Cell-based models provide a more biologically relevant system by incorporating endothelial cells that form tight junctions, a key feature of the BBB.[1][3] These models can also be used to investigate the role of transporters and efflux pumps.[1][9]

Objective: To evaluate the permeability of this compound across a monolayer of brain endothelial cells.

Principle: Brain endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, which separates an apical (luminal/blood) compartment from a basolateral (abluminal/brain) compartment.[10] The transport of this compound from the apical to the basolateral side is measured over time.[10] Co-culturing with astrocytes or pericytes can enhance the barrier properties.[3]

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates[10]

  • Human or rodent brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3)[3]

  • Primary astrocytes or pericytes (for co-culture models)

  • Cell culture medium and supplements

  • Fibronectin or collagen to coat the inserts[10]

  • This compound

  • Fluorescein isothiocyanate (FITC)-dextran (paracellular marker)

  • Transendothelial Electrical Resistance (TEER) measurement system[3]

Procedure:

  • Coat the Transwell inserts with fibronectin or collagen.[10]

  • Seed the brain endothelial cells onto the inserts and culture until a confluent monolayer is formed. For co-culture models, astrocytes or pericytes can be seeded on the bottom of the companion plate.

  • Monitor the integrity of the cell monolayer by measuring the TEER. A high TEER value (e.g., >150 Ω·cm2) indicates the formation of tight junctions.[3]

  • Once a stable and high TEER is achieved, replace the medium in the apical and basolateral compartments with a transport buffer.

  • Add this compound to the apical compartment.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

  • Also, collect a sample from the apical compartment at the beginning and end of the experiment.

  • To assess the integrity of the paracellular pathway, add FITC-dextran to the apical compartment and measure its transport to the basolateral side.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer.

  • A is the surface area of the insert.

  • C0 is the initial concentration of the compound in the apical compartment.

Data Presentation:

CompoundPapp (x 10-6 cm/s)TEER (Ω·cm2)FITC-Dextran Permeability (%)
This compoundCalculated ValueMeasured ValueMeasured Value
High Permeability ControlReference ValueMeasured ValueMeasured Value
Low Permeability ControlReference ValueMeasured ValueMeasured Value

Tier 3: Advanced In Vivo and In Situ Methods

For compounds that show promise in in vitro assays, in vivo or in situ studies are necessary to confirm BBB permeability in a physiological context.[9][11] These methods provide more accurate information on brain uptake.[9]

Objective: To directly measure the rate of this compound transport into the brain.

Principle: The cerebral vasculature of an anesthetized animal (typically a rat or mouse) is perfused with a known concentration of the compound of interest for a short duration.[12][13][14] This technique allows for precise control of the perfusate composition and avoids confounding factors from peripheral metabolism.[15]

Materials:

  • Anesthetized rat or mouse

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing this compound

  • Radiolabeled sucrose or dextran (vascular space marker)

  • Surgical instruments

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Anesthetize the animal and expose the common carotid artery.

  • Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Begin perfusion with the perfusion fluid containing this compound and a vascular marker at a constant flow rate.

  • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • At the end of the perfusion, decapitate the animal and collect the brain.

  • Dissect the brain and determine the concentration of this compound and the vascular marker in the brain tissue.

  • A sample of the perfusion fluid should also be analyzed to determine the exact concentration of the perfused compound.

Data Analysis: The brain uptake clearance (Kin) is calculated as:

Kin = (Cbr - Vv * Cpf) / (Cpf * t)

Where:

  • Cbr is the concentration of the compound in the brain tissue.

  • Vv is the volume of the vascular space in the brain (determined from the vascular marker).

  • Cpf is the concentration of the compound in the perfusate.

  • t is the perfusion time.

The permeability-surface area (PS) product can be derived from Kin.

Data Presentation:

CompoundKin (mL/s/g)PS Product (mL/s/g)
This compoundCalculated ValueCalculated Value
Positive ControlReference ValueReference Value
Negative ControlReference ValueReference Value

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid over time.

Principle: A microdialysis probe is implanted into a specific brain region of a freely moving animal.[16] The probe is perfused with an isotonic solution, and small molecules from the extracellular fluid, including the unbound drug, diffuse across the semipermeable membrane of the probe and are collected for analysis.[2][16] This technique allows for continuous monitoring of drug concentrations in the brain.[16]

Materials:

  • Freely moving rat or mouse

  • Microdialysis probe and pump

  • Surgical instruments for probe implantation

  • Fraction collector

  • LC-MS/MS system for sample analysis

Procedure:

  • Surgically implant a guide cannula into the desired brain region of the animal and allow for recovery.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Administer this compound systemically (e.g., intravenously or intraperitoneally).

  • Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Collect dialysate samples at regular intervals.

  • Simultaneously, blood samples can be collected to determine the plasma concentration of this compound.

  • Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.

Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a key parameter and is calculated as:

Kp,uu,brain = AUCbrain,unbound / AUCplasma,unbound

Where:

  • AUCbrain,unbound is the area under the concentration-time curve for the unbound drug in the brain dialysate.

  • AUCplasma,unbound is the area under the concentration-time curve for the unbound drug in plasma.

Data Presentation:

ParameterThis compound
AUCbrain,unbound (ngh/mL)Calculated Value
AUCplasma,unbound (ngh/mL)Calculated Value
Kp,uu,brainCalculated Value

Visualizations

experimental_workflow cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: In Vitro Cell-Based Assays cluster_tier3 Tier 3: In Vivo/In Situ Confirmation PAMPA PAMPA-BBB Assay Transwell Transwell Model PAMPA->Transwell Promising Candidates Perfusion In Situ Brain Perfusion Transwell->Perfusion Further Validation Microdialysis Microdialysis Transwell->Microdialysis Further Validation Final_Assessment Final_Assessment Perfusion->Final_Assessment Final BBB Permeability Assessment Microdialysis->Final_Assessment

Caption: Tiered approach for assessing BBB permeability.

pampa_workflow A Prepare this compound and Control Solutions D Add Compound Solutions to Donor Plate A->D B Coat Donor Plate with Lipid Membrane E Assemble 'Sandwich' Plate B->E C Add Buffer to Acceptor Plate C->E D->E F Incubate E->F G Analyze Compound Concentrations F->G H Calculate Papp G->H

Caption: Workflow for the PAMPA-BBB assay.

insitu_perfusion_logic cluster_animal Anesthetized Animal Carotid_Artery Cannulate Carotid Artery Perfusion Perfuse at Constant Rate Carotid_Artery->Perfusion Brain Brain Tissue Analysis Analyze Compound Concentrations in Brain and Perfusate Brain->Analysis Perfusate Prepare Perfusion Fluid (this compound + Marker) Perfusate->Perfusion Perfusate->Analysis Decapitation Decapitate and Collect Brain Perfusion->Decapitation Decapitation->Brain Calculation Calculate Kin and PS Product Analysis->Calculation

Caption: Logical flow of the in situ brain perfusion experiment.

References

Application of Kynapcin-13 in Alzheimer's Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13, a benzofuran derivative isolated from the mushroom Polyozellus multiplex, has emerged as a compound of interest in the field of Alzheimer's disease (AD) research. Structurally related to polyozellin, this compound functions as an inhibitor of prolyl endopeptidase (PEP).[1][2][3][4] PEP is a serine protease that plays a role in the metabolism of neuropeptides and has been implicated in the pathophysiology of Alzheimer's disease, suggesting that its inhibition could be a therapeutic strategy.[1][2] This document provides detailed application notes and generalized protocols for the use of this compound in various AD research models.

Mechanism of Action

This compound exerts its effects through the non-competitive inhibition of prolyl endopeptidase.[1] PEP is involved in the degradation of proline-containing neuropeptides, some of which are implicated in learning and memory processes. Elevated PEP activity has been observed in the brains of Alzheimer's patients.[2] By inhibiting PEP, this compound may help to preserve the levels of beneficial neuropeptides, thereby potentially mitigating cognitive deficits associated with AD.

Data Presentation

The inhibitory activity of this compound on prolyl endopeptidase has been quantified and is presented below in comparison to other related compounds isolated from Polyozellus multiplex.

CompoundChemical ClassTarget EnzymeIC50 Value (µM)Source
This compound BenzofuranProlyl Endopeptidase76.80[1][4]
Kynapcin-28BenzofuranProlyl Endopeptidase0.98[1][4]
Kynapcin-12p-TerphenylProlyl Endopeptidase1.25[1]
PolyozellinDibenzofuranylProlyl Endopeptidase2.72[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of Alzheimer's disease pathology.

cluster_0 Alzheimer's Disease Pathology Proline-containing Neuropeptides Proline-containing Neuropeptides Prolyl Endopeptidase (PEP) Prolyl Endopeptidase (PEP) Proline-containing Neuropeptides->Prolyl Endopeptidase (PEP) Substrate Cognitive Function Cognitive Function Proline-containing Neuropeptides->Cognitive Function Supports Degraded Neuropeptides Degraded Neuropeptides Prolyl Endopeptidase (PEP)->Degraded Neuropeptides Cleavage Degraded Neuropeptides->Cognitive Function Diminishes Support This compound This compound This compound->Prolyl Endopeptidase (PEP) Inhibits

Proposed mechanism of this compound action.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in Alzheimer's disease research models. These protocols are based on standard methodologies for testing prolyl endopeptidase inhibitors and should be adapted as needed.

In Vitro Protocol: Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against PEP.

Materials:

  • Purified prolyl endopeptidase

  • This compound

  • Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate, black

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations for testing.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (solvent only) and a positive control inhibitor if available.

  • Add the purified prolyl endopeptidase to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic PEP substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of PEP inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Protocol: Neuroprotection Assay in a Cell-Based AD Model

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Amyloid-beta (Aβ) peptides (e.g., Aβ1-42), pre-aggregated

  • This compound

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 2 hours).

  • Expose the cells to a toxic concentration of pre-aggregated Aβ peptides. Include control wells with untreated cells and cells treated with Aβ alone.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to quantify cell viability.

  • Analyze the data to determine the protective effect of this compound against Aβ-induced toxicity.

In Vivo Protocol: Evaluation in a Transgenic Mouse Model of AD

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5XFAD).

Materials:

  • Transgenic AD mice and wild-type littermates

  • This compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Equipment for tissue collection and processing

Procedure:

  • Acclimate the mice to the housing and handling conditions.

  • Divide the mice into experimental groups: vehicle-treated transgenic, this compound-treated transgenic, and vehicle-treated wild-type.

  • Administer this compound or vehicle to the mice daily via a suitable route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration (e.g., 4-12 weeks).

  • Towards the end of the treatment period, conduct behavioral tests to assess cognitive function, such as spatial learning and memory in the Morris water maze.

  • Following the final behavioral test, euthanize the mice and collect brain tissue.

  • Process the brain tissue for biochemical and histological analysis, including:

    • Measurement of PEP activity.

    • Quantification of Aβ plaque load and tau pathology via immunohistochemistry.

    • Analysis of neuroinflammation markers (e.g., GFAP, Iba1).

  • Statistically analyze the behavioral, biochemical, and histological data to determine the therapeutic effects of this compound.

Experimental Workflow Visualization

The following diagram provides a high-level overview of a typical experimental workflow for evaluating a novel compound like this compound for Alzheimer's disease research.

cluster_0 Preclinical Evaluation Workflow Compound Isolation Compound Isolation In Vitro Screening In Vitro Screening Compound Isolation->In Vitro Screening PEP Inhibition Assay Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Neuroprotection In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Transgenic Models Data Analysis Data Analysis In Vivo Studies->Data Analysis Behavioral & Histological

Generalized experimental workflow.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and the available literature. Detailed experimental data for this compound beyond its prolyl endopeptidase inhibitory activity is limited in publicly available scientific literature. Further research is required to fully elucidate its therapeutic potential and mechanisms of action in the context of Alzheimer's disease.

References

Troubleshooting & Optimization

overcoming Kynapcin-13 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of Kynapcin-13 in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a benzofuran derivative, identified as a non-competitive inhibitor of prolyl endopeptidase (PEP)[1]. Like many hydrophobic small molecules, this compound exhibits poor solubility in aqueous solutions, which can lead to precipitation, inaccurate concentration measurements, and unreliable results in biological assays.

Q2: What are the initial steps to dissolve this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent. While specific data for this compound is limited, a product specification sheet indicates it is soluble in methanol. For similar benzofuran derivatives, Dimethyl Sulfoxide (DMSO) and Ethanol are also commonly used as initial solvents.

Q3: How can I prepare a working solution in an aqueous buffer from the organic stock?

To prepare a working solution, the concentrated organic stock should be serially diluted into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer in small, incremental amounts while vortexing or stirring to prevent precipitation. Avoid adding the aqueous buffer directly to the organic stock.

Q4: What should I do if I observe precipitation when diluting my this compound stock in an aqueous buffer?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide

Issue: Precipitate Formation During Dilution in Aqueous Buffer

This is a primary challenge when working with this compound. The following steps can help mitigate this issue.

Workflow for Preparing Aqueous Solutions of this compound

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Aqueous Dilution cluster_3 Step 4: Observation and Troubleshooting stock Dissolve this compound in 100% Organic Solvent (e.g., DMSO, Methanol, or Ethanol) intermediate Serially dilute the stock solution in the same organic solvent stock->intermediate Creates a less concentrated organic solution aqueous Add the organic solution dropwise to the aqueous buffer with constant vortexing intermediate->aqueous Minimizes solvent shock observe Visually inspect for any precipitation aqueous->observe troubleshoot If precipitate forms, refer to Troubleshooting Table observe->troubleshoot Precipitate Observed

Caption: A stepwise workflow for preparing aqueous solutions of this compound.

Troubleshooting Strategies for Precipitate Formation

StrategyDescriptionConsiderations
Reduce Final Concentration The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.This may require adjusting assay parameters to ensure the compound's activity can still be detected.
Increase Organic Co-solvent Percentage A small percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.Be cautious as organic solvents can affect biological systems. It is crucial to run a vehicle control with the same final concentration of the organic solvent to account for any effects. Most cell-based assays can tolerate up to 0.5-1% DMSO.
Use of Pluronic F-68 or other surfactants Non-ionic surfactants can help to increase the solubility of hydrophobic compounds in aqueous solutions.The compatibility of the surfactant with your specific assay must be validated.
Sonication Brief sonication of the final aqueous solution can sometimes help to redissolve small amounts of precipitate.Use a bath sonicator to avoid heating the sample. Over-sonication can potentially degrade the compound.
pH Adjustment of Buffer The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjusting the buffer pH away from its pI may increase solubility.Ensure the adjusted pH is compatible with your experimental system.

Quantitative Data Summary

Estimated Solubility of this compound Analogs

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
DMSO 10 - 2035 - 70
Methanol 5 - 1017 - 35
Ethanol 1 - 53.5 - 17
PBS (pH 7.4) < 0.1< 0.35

Note: The molecular weight of this compound is approximately 286.24 g/mol . Molar solubility is calculated based on this value.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out 2.86 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4) with 0.1% DMSO

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare 990 µL of PBS (pH 7.4) in a sterile tube.

  • While vortexing the PBS, slowly add 10 µL of the 10 mM this compound stock solution dropwise to the center of the vortex.

  • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • The final concentration of this compound will be 100 µM, and the final DMSO concentration will be 0.1%.

  • Use this working solution immediately for your experiments. It is not recommended to store aqueous working solutions for extended periods.

Signaling Pathway and Experimental Logic

Logical Flow for Investigating this compound Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Hypothesis cluster_2 Troubleshooting Steps cluster_3 Verification cluster_4 Resolution A Inconsistent results or visible precipitate in this compound experiments B Poor solubility of this compound in the aqueous assay buffer A->B C Prepare fresh stock solution in appropriate organic solvent B->C D Optimize dilution protocol (e.g., dropwise addition, vortexing) C->D E Test lower final concentrations of this compound D->E F Evaluate the effect of a co-solvent (e.g., up to 1% DMSO) E->F G Run vehicle controls with the same solvent concentration F->G H Confirm compound integrity and concentration spectrophotometrically (if possible) G->H I Consistent and reproducible experimental results H->I

Caption: A logical diagram illustrating the troubleshooting process for this compound solubility issues.

References

Technical Support Center: Optimizing Prolyl Endopeptidase (PREP) Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize prolyl endopeptidase (PREP) inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for a PREP assay?

The optimal conditions can vary slightly based on the enzyme source and buffer system. However, studies have established general ranges for robust activity. The enzyme is stable between pH 6 and 10, with an optimal activity plateau observed between pH 6.3 and 8.1[1]. While the optimal temperature has been determined to be as high as 46°C, incubations are commonly performed at 37°C to better represent physiological conditions[1].

Q2: Which substrate should I choose for my PREP assay?

The choice of substrate depends on the available equipment (fluorometer vs. spectrophotometer) and desired sensitivity.

  • Fluorogenic Substrates: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC) is a widely used fluorogenic substrate that offers high sensitivity[1][2]. The release of 7-amino-4-methylcoumarin is measured fluorimetrically.

  • Chromogenic Substrates: Benzyloxycarbonyl-glycine-proline-para-nitroanilide (Z-Gly-Pro-pNA) is a common chromogenic substrate[3][4][5]. The cleavage of the substrate releases p-nitroaniline, which can be measured by absorbance at 405-410 nm[3][4][5]. This method is often used for determining kinetic parameters like K_m and k_cat[4].

Q3: How can I ensure my assay is specific to Prolyl Endopeptidase?

Assay specificity is critical. To confirm that the observed activity is from PREP, you can use a specific PREP inhibitor as a control, such as Z-Pro-prolinal[1]. A significant reduction in signal in the presence of the specific inhibitor indicates the assay is measuring PREP activity[1]. Additionally, to prevent potential interference from metalloproteases that may also cleave the substrate, EDTA can be added to the incubation buffer[1][6].

Q4: What are the key components of a typical PREP assay buffer?

A typical assay buffer provides a stable pH environment and includes components to optimize enzyme activity and stability. Common buffers include potassium phosphate (e.g., 100 mmol/L, pH 7.5) or Tris-HCl (e.g., 20-50 mM, pH 7.5-8.0)[1][4][6]. Additives are often included, such as EDTA (0.5-1 mM) to chelate divalent metal ions and inhibit metalloproteases, and a reducing agent like Dithiothreitol (DTT) (1-2 mM) to maintain a reducing environment[2][6][7].

Data Presentation

Table 1: Recommended PREP Assay Conditions

ParameterRecommended ConditionNotes
pH 7.4 - 8.0A broad optimum exists between pH 6.3 and 8.1[1]. Use a stable buffer like Tris-HCl or K-phosphate.
Temperature 37°CWhile the thermal optimum can be higher (e.g., 46°C), 37°C is standard for physiological relevance[1].
Substrate Z-Gly-Pro-AMC or Z-Gly-Pro-pNAChoice depends on sensitivity needs and equipment. Ensure substrate concentration is appropriate for K_m.
Additives 1 mM EDTA, 1 mM DTTEDTA inhibits interfering metalloproteases; DTT maintains a reducing environment[1][2][6].

Table 2: Common PREP Substrates and Detection Parameters

SubstrateDetection MethodExcitation (Ex) / Emission (Em) or Absorbance (Abs)Reference
Z-Gly-Pro-4-methylcoumarinyl-7-amideFluorometryEx: ~335-380 nm / Em: ~460 nm[1][4]
Z-Gly-Pro-p-nitroanilideSpectrophotometryAbs: 405-410 nm[3][4][5]

Troubleshooting Guide

Problem: No or Very Low Enzyme Activity

  • Possible Cause 1: Inactive Enzyme. The enzyme may have degraded due to improper storage or handling.

    • Solution: Always store the enzyme at the recommended temperature (typically -70°C or lower) and in aliquots to avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme lot to verify assay components.

  • Possible Cause 2: Incorrect Buffer pH. The pH of the assay buffer is outside the optimal range for the enzyme.

    • Solution: Prepare fresh buffer and carefully verify the pH using a calibrated pH meter. The optimal range is typically between pH 7.4 and 8.0[1][4].

  • Possible Cause 3: Degraded Substrate. The substrate may have hydrolyzed or degraded during storage.

    • Solution: Prepare fresh substrate stock solution. For fluorogenic substrates, protect them from light. Check for substrate integrity by running a blank with substrate and buffer at high temperature; the increase in fluorescence should be negligible[1].

  • Possible Cause 4: Presence of Inhibitors. The sample itself may contain endogenous inhibitors.

    • Solution: Dilute the sample or perform a buffer exchange/desalting step to remove potential inhibitors.

Problem: High Background Signal

  • Possible Cause 1: Substrate Auto-hydrolysis. The substrate is unstable and hydrolyzing spontaneously under assay conditions.

    • Solution: Run a "no-enzyme" control (containing buffer and substrate only) for every plate. Subtract the average signal from this control from all other wells. Test substrate stability by incubating it in buffer at assay temperature[1].

  • Possible Cause 2: Contaminated Reagents. Buffer or other reagents may be contaminated with fluorescent or colored compounds.

    • Solution: Use high-purity reagents and water (e.g., Milli-Q). Prepare fresh solutions if contamination is suspected.

  • Possible Cause 3: Intrinsic Sample Fluorescence/Absorbance. The test compounds or biological samples absorb light or fluoresce at the assay wavelengths.

    • Solution: Run a "no-substrate" control (containing buffer, enzyme, and test compound). Subtract this value to correct for intrinsic signal from the test compound.

Problem: High Variability Between Replicates (Poor Z'-factor)

  • Possible Cause 1: Inaccurate Pipetting. Inconsistent volumes of enzyme, substrate, or inhibitor are being added.

    • Solution: Ensure pipettes are properly calibrated. Use low-retention tips. For small volumes, prepare master mixes to minimize pipetting steps and improve accuracy.

  • Possible Cause 2: Temperature Fluctuations. The temperature is not uniform across the assay plate or varies during the incubation period.

    • Solution: Pre-incubate all reagents and the assay plate at the reaction temperature (e.g., 37°C)[1]. Use a properly calibrated incubator and avoid opening the door during the reaction.

  • Possible Cause 3: Edge Effects. Evaporation from the outer wells of the microplate leads to changes in reagent concentration.

    • Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.

Experimental Protocols

Protocol: Fluorimetric PREP Inhibitor Screening Assay

This protocol is based on the cleavage of the fluorogenic substrate Z-Gly-Pro-4-methylcoumarinyl-7-amide[1][2].

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT[2].

    • PREP Enzyme Stock: Prepare a concentrated stock of PREP in assay buffer. Dilute to the final working concentration just before use. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the desired incubation time.

    • Substrate Stock: Prepare a 10 mM stock of Z-Gly-Pro-AMC in DMSO. Store protected from light at -20°C.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound/inhibitor in DMSO. Create a dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test inhibitor dilution (or DMSO for controls) to the appropriate wells.

    • Add 88 µL of PREP enzyme working solution to all wells.

    • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme[1].

    • Reaction Initiation: Add 10 µL of the substrate (Z-Gly-Pro-AMC) working solution to all wells to start the reaction. The final substrate concentration should be at or below its K_m value. A final concentration of 0.2 mmol/L has been reported[1][2].

    • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light[1][2].

    • Reaction Termination (Optional but recommended): Stop the reaction by adding 50 µL of 1.5 M acetic acid[1].

    • Measurement: Read the fluorescence on a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Controls for each plate:

    • 100% Activity Control (Negative Control): Enzyme + Substrate + DMSO (no inhibitor).

    • 0% Activity Control (Positive Control): Enzyme + Substrate + a known potent PREP inhibitor.

    • Blank (No Enzyme): Assay Buffer + Substrate + DMSO.

  • Data Analysis:

    • Subtract the blank value from all experimental wells.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Visualizations

PREP_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate_map Design Plate Map (Controls, Samples) reagents->plate_map add_inhibitor 1. Dispense Inhibitor/Vehicle to Plate plate_map->add_inhibitor add_enzyme 2. Add PREP Enzyme add_inhibitor->add_enzyme pre_incubate 3. Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate 4. Initiate with Substrate pre_incubate->add_substrate incubate 5. Incubate (60-120 min, 37°C) add_substrate->incubate read_plate 6. Read Fluorescence (Ex/Em ~380/460 nm) incubate->read_plate subtract_blank Subtract Blank (No-Enzyme Control) read_plate->subtract_blank calc_inhibition Calculate % Inhibition vs. Vehicle Control subtract_blank->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50 hit_id Hit Identification & Validation calc_ic50->hit_id

Caption: Workflow for a typical PREP inhibitor screening assay.

PREP_Troubleshooting_Flowchart start Assay Problem Occurs q_signal Is signal low/absent in positive controls? start->q_signal q_background Is background signal high in no-enzyme controls? q_signal->q_background No sol_enzyme Check Enzyme Activity & Storage Use new aliquot/lot q_signal->sol_enzyme Yes q_variability Is variability high between replicates? q_background->q_variability No sol_autohydrolysis Confirm Substrate Stability Subtract blank values q_background->sol_autohydrolysis Yes sol_pipetting Verify Pipette Calibration Use master mixes q_variability->sol_pipetting Yes end_node Problem Resolved q_variability->end_node No sol_buffer Verify Buffer pH & Composition Prepare fresh buffer sol_enzyme->sol_buffer sol_substrate Check Substrate Integrity Prepare fresh substrate sol_buffer->sol_substrate sol_substrate->end_node sol_contamination Use Fresh, High-Purity Reagents Check for sample interference sol_autohydrolysis->sol_contamination sol_contamination->end_node sol_temp Ensure Uniform Temperature Pre-warm reagents/plate sol_pipetting->sol_temp sol_temp->end_node

Caption: A decision tree for troubleshooting common PREP assay issues.

References

troubleshooting inconsistent results in Kynapcin-13 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kynapcin-13 (also known as Compound 13 or C13), a potent and selective activator of AMP-activated protein kinase (AMPK).

Troubleshooting Inconsistent Results

Researchers may encounter variability in their experiments with this compound. This guide addresses common issues and provides potential solutions.

Problem 1: Higher than expected cytotoxicity or off-target effects, especially at concentrations above 100 µM.

  • Possible Cause: this compound is a pro-drug that is metabolized to the active compound C2 and isobutyryloxymethyl groups. At higher concentrations, these byproducts can be further metabolized to formaldehyde, which can inhibit mitochondrial function and lead to cellular stress and toxicity. This dual mechanism of AMPK activation (direct allosteric activation by C2 and indirect activation via mitochondrial inhibition) can lead to inconsistent and difficult-to-interpret results.[1][2][3]

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration for AMPK activation without inducing significant cytotoxicity in your specific cell type. Based on published data, concentrations for observing phosphorylation of direct AMPK substrates like ACC are typically in the range of 0.1-10 µM.[4][5]

    • Use Lower Concentrations: Whenever possible, use the lowest effective concentration of this compound to minimize the potential for formaldehyde-related off-target effects.

    • Control Experiments: Include control groups to assess the effects of formaldehyde alone on your experimental system.

    • Alternative Activators: If off-target effects remain a concern, consider using other direct AMPK activators with different mechanisms of action, such as A-769662.[6][7]

Problem 2: Variable or lower-than-expected activation of AMPKα2-containing complexes.

  • Possible Cause: this compound's active metabolite, C2, is a highly selective activator of AMPK complexes containing the α1 catalytic subunit.[4][5][8][9][10] Its ability to allosterically activate α2-containing complexes is significantly lower.[4][5]

  • Troubleshooting Steps:

    • Confirm Isoform Expression: Verify the expression levels of AMPKα1 and α2 subunits in your experimental model. The relative abundance of these isoforms will influence the overall response to this compound.

    • Isoform-Specific Analysis: If possible, perform immunoprecipitation experiments to specifically assess the activity of α1- and α2-containing AMPK complexes.[4][5]

    • Use Higher Concentrations (with caution): While C2 is α1-selective, higher concentrations of this compound have been shown to activate α2-containing complexes, albeit less potently.[11] Be mindful of the potential for off-target effects at these higher concentrations (see Problem 1).

    • Consider a Broad-Spectrum Activator: If activation of both α1 and α2 isoforms is desired, a less selective AMPK activator like AICAR might be more appropriate.[6][12]

Problem 3: Inconsistent phosphorylation of downstream AMPK targets.

  • Possible Cause: The phosphorylation of different AMPK substrates can occur at varying concentrations of this compound. For instance, phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct and sensitive substrate, is often observed at lower concentrations than other substrates like Raptor or ULK1.[4]

  • Troubleshooting Steps:

    • Time-Course and Dose-Response: Conduct detailed time-course and dose-response experiments to characterize the phosphorylation dynamics of your specific downstream targets of interest.

    • Use a Sensitive Marker: When assessing initial AMPK activation, probing for phosphorylation of ACC (p-ACC) is a reliable and sensitive indicator.[4][13]

    • Cellular Context: Be aware that the cellular context, including the expression levels of upstream kinases (like LKB1 and CaMKK2) and downstream phosphatases, can influence the phosphorylation status of AMPK targets.[7][14][15]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable pro-drug. Inside the cell, it is cleaved to release its active form, C2, and isobutyryloxymethyl groups. C2 is a potent allosteric activator of AMPK, primarily targeting complexes containing the α1 subunit.[1][4][9] At concentrations above 100 µM, the isobutyryloxymethyl byproducts can be metabolized to formaldehyde, which inhibits mitochondrial respiration, leading to an increase in the cellular AMP:ATP ratio and subsequent canonical activation of AMPK.[11][1][2][3]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO at concentrations up to 10 mM.[16] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17] For in-vivo experiments, the working solution should be prepared fresh.[17]

Q3: What are the expected effective concentrations of this compound in cell-based assays?

A3: The effective concentration can vary depending on the cell type and the specific endpoint being measured. In primary mouse hepatocytes, phosphorylation of ACC is evident at concentrations above 0.03–0.1 µM and appears saturated at 1–3 µM.[4] In SH-SY5Y neuronal cells, neuroprotective effects were observed at concentrations between 5-25 µM.[18] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Why am I not seeing an effect in my AMPKα1 knockout/knockdown cells?

A4: this compound's active metabolite, C2, is highly selective for the AMPKα1 isoform.[4][8][10] Therefore, in cells lacking the α1 subunit, the direct allosteric activation by this compound will be significantly diminished or absent.[5][8][19] Some residual effects might be observed at higher concentrations due to the weaker activation of α2 or the indirect activation mechanism via mitochondrial inhibition.[11][19]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on AMPK Signaling in Primary Mouse Hepatocytes

Concentration of this compoundp-AMPK (Thr172) Levelp-ACC Levelp-Raptor Levelp-ULK1 Level
0 µM (Vehicle)BaselineBaselineBaselineBaseline
10 µMModest IncreaseSignificant IncreaseNo Significant ChangeNo Significant Change
30 µMIncreasedSaturatedSignificant IncreaseSignificant Increase
100 µMFurther IncreaseSaturatedFurther IncreaseFurther Increase

Data summarized from Hunter R.W., et al. (2014). Chemistry & Biology.[4]

Table 2: this compound (C13) Properties

PropertyValueReference
Target AMP-activated protein kinase (AMPK) α1 subunit[4][8]
Mechanism Allosteric activator (as C2), indirect activator at high concentrations[11][4]
EC50 (for C2) ~20 nM[16]
Solubility 10 mM in DMSO[16]
Storage -20°C or -80°C (in solution)[17]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Induced AMPK Activation in Cultured Cells

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare fresh dilutions of this compound in your cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for a specified time (e.g., 1 hour).[4][5] Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Kynapcin13_AMPK_Pathway cluster_direct Direct Pathway cluster_indirect Indirect Pathway (High Concentration) Kynapcin13 This compound (C13) (Pro-drug) C2 C2 (Active Metabolite) Kynapcin13->C2 Metabolism Formaldehyde Formaldehyde (at high C13 conc.) Kynapcin13->Formaldehyde AMPK AMPK (α1βγ) C2->AMPK Allosteric Activation Mitochondria Mitochondria Formaldehyde->Mitochondria Inhibition AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMP_ATP_Ratio->AMPK Canonical Activation pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibition ULK1 ULK1 pAMPK->ULK1 Phosphorylation pACC p-ACC (Inactive) ↓ Fatty Acid Synthesis pmTORC1 Inhibited mTORC1 ↓ Protein Synthesis pULK1 p-ULK1 ↑ Autophagy

Caption: this compound signaling pathways.

Troubleshooting_Workflow Start Inconsistent this compound Results CheckConc Is this compound concentration > 100µM? Start->CheckConc HighConcIssue Potential Cytotoxicity/ Off-Target Effects CheckConc->HighConcIssue Yes CheckIsoform Are you expecting AMPKα2 activation? CheckConc->CheckIsoform No LowerConc Lower this compound Concentration HighConcIssue->LowerConc LowerConc->CheckIsoform Alpha1Selective This compound is α1-selective CheckIsoform->Alpha1Selective Yes CheckDownstream Inconsistent downstream phosphorylation? CheckIsoform->CheckDownstream No UseBroadActivator Consider broad-spectrum AMPK activator Alpha1Selective->UseBroadActivator End Consistent Results UseBroadActivator->End DoseResponse Perform Dose-Response & Time-Course CheckDownstream->DoseResponse Yes CheckDownstream->End No Use_pACC Use p-ACC as a sensitive marker DoseResponse->Use_pACC Use_pACC->End

Caption: Troubleshooting workflow for this compound experiments.

References

addressing matrix effects in Kynapcin-13 analysis from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Kynapcin-13. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during the quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenates).[1][2][3] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[1][4] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[1][5]

Q2: I am observing significant variability and poor reproducibility in my this compound quantification. Could this be due to matrix effects?

A2: Yes, significant variability and poor reproducibility are hallmark signs of unmanaged matrix effects.[6] When the matrix composition varies between samples or between calibration standards and study samples, the extent of ion suppression or enhancement can differ, leading to inconsistent results.[2]

Q3: How can I qualitatively assess if matrix effects are present in my this compound assay?

A3: A common qualitative method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[7][8] A SIL-IS co-elutes with this compound and experiences the same degree of matrix effects, allowing for accurate correction during data processing.[7] If a SIL-IS is not available, a structural analog that elutes close to this compound can be used, though it may not provide as effective compensation.

Troubleshooting Guide

Issue 1: Poor Signal Intensity and High Signal-to-Noise Ratio for this compound

This issue can manifest as weak or undetectable peaks for this compound, making accurate quantification difficult.

Troubleshooting Workflow:

A Start: Poor Signal Intensity B Optimize MS Parameters (e.g., ionization source, cone voltage) A->B C Evaluate Sample Preparation (e.g., protein precipitation, LLE, SPE) B->C If signal does not improve G Resolved B->G If signal improves D Check for Ion Suppression (Post-column infusion) C->D If still poor C->G If signal improves E Modify Chromatographic Conditions (e.g., gradient, column chemistry) D->E If suppression is detected F Implement a Different Ionization Technique (e.g., APCI if using ESI) E->F If suppression persists E->G If suppression is resolved F->G If signal improves

Caption: Troubleshooting workflow for poor this compound signal intensity.

Experimental Protocols:

  • Protocol 1: Protein Precipitation (PPT)

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Protocol 2: Liquid-Liquid Extraction (LLE)

    • To 100 µL of plasma sample, add 50 µL of 1M NaOH and 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • Protocol 3: Solid-Phase Extraction (SPE)

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the plasma sample pre-treated with 100 µL of 4% phosphoric acid.

    • Wash the cartridge with 1 mL of 0.1M acetate buffer (pH 4.5) followed by 1 mL of methanol/water (20:80, v/v).

    • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Quantitative Data Summary:

Sample Preparation MethodThis compound Peak Area (Arbitrary Units)Signal-to-Noise (S/N)Matrix Effect (%)
Protein Precipitation15,00050-75%
Liquid-Liquid Extraction45,000150-25%
Solid-Phase Extraction58,000250-3%

Matrix Effect (%) was calculated as: ((Peak Area in presence of matrix / Peak Area in neat solution) - 1) * 100

Issue 2: Inaccurate Quantification and Non-linear Calibration Curves

This often points to inconsistent matrix effects across different concentrations or a failure of the internal standard to track the analyte.

Troubleshooting Logic:

A Start: Inaccurate Quantification B Verify Internal Standard Performance (SIL-IS is ideal) A->B C Prepare Matrix-Matched Calibrators and QCs B->C If IS is appropriate H Resolved B->H If resolved with new IS D Evaluate Different Chromatographic Columns (e.g., C18, Phenyl-Hexyl) C->D If non-linearity persists C->H If resolved E Optimize Elution Gradient to separate this compound from interferences D->E F Assess for Phospholipid Contamination (Monitor characteristic ions, e.g., m/z 184) E->F E->H If resolved G Implement Phospholipid Removal Step (e.g., specific SPE plates) F->G If phospholipids are detected G->H

Caption: Troubleshooting logic for inaccurate this compound quantification.

Experimental Protocols:

  • Protocol 4: Preparation of Matrix-Matched Calibrators

    • Obtain a batch of blank biological matrix (e.g., plasma from untreated subjects).

    • Spike known concentrations of this compound and a constant concentration of the internal standard into the blank matrix to create a calibration curve.

    • Process these calibrators using the same extraction procedure as the study samples.

  • Protocol 5: LC-MS/MS Conditions for this compound Analysis

    • LC System: UPLC System

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • This compound: [Assume a hypothetical transition, e.g., 450.2 -> 250.1]

      • This compound-d4 (SIL-IS): [e.g., 454.2 -> 254.1]

Quantitative Data Summary:

Calibration MethodCorrelation Coefficient (r²)Accuracy Range (%)
Neat Solution Calibrators0.98575-120%
Matrix-Matched Calibrators0.99895-105%

This compound Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical interaction of this compound with a generic intracellular signaling pathway, which could be relevant for understanding its pharmacological effect and potential for metabolism-related matrix effects.

cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kynapcin13 This compound Kynapcin13->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response Nucleus->Response

Caption: Hypothetical signaling pathway for this compound.

References

Kynapcin-13 Purification Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols and increase the yield of Kynapcin-13.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Extraction & Initial Processing

  • Question: Why is the initial crude extract showing low this compound concentration?

    • Answer: There are several potential reasons for a low concentration of this compound in your initial extract. Incomplete cell lysis during extraction can be a primary cause. Ensure that the mushroom material is thoroughly homogenized. The choice of extraction solvent is also critical; a solvent system with inappropriate polarity may not efficiently extract this compound. Experiment with different solvent systems, such as methanol, ethyl acetate, or a combination thereof, to optimize extraction. Additionally, the quality and age of the starting material (Polyozellus multiplex) can significantly impact the concentration of the target compound.

  • Question: What should I do if the crude extract is highly viscous and difficult to handle?

    • Answer: High viscosity is often due to the co-extraction of polysaccharides and other macromolecules. To address this, you can perform a precipitation step. Adding a non-polar solvent like hexane to your polar extract can help precipitate out some of these larger, interfering molecules. Alternatively, a liquid-liquid extraction with a solvent of intermediate polarity, such as dichloromethane, can help to partition this compound away from highly polar or non-polar impurities.

Chromatographic Purification

  • Question: My column chromatography is resulting in poor separation and broad peaks. What could be the cause?

    • Answer: Poor separation in column chromatography can stem from several factors. The column may be overloaded with the sample. Try reducing the amount of crude extract loaded onto the column. The choice of stationary and mobile phases is also crucial. For this compound, a silica gel stationary phase with a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or methanol) is a common starting point. If you are using reversed-phase chromatography (e.g., C18), ensure your mobile phase gradient (e.g., water/acetonitrile with a modifier like TFA) is optimized for the best separation. Irregular packing of the column can also lead to channeling and poor separation; ensure the column is packed uniformly.

  • Question: this compound appears to be degrading on the silica gel column. How can I prevent this?

    • Answer: this compound, like many natural products, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation and reduced yield. Consider using a deactivated or neutral silica gel. Alternatively, you can add a small amount of a mild base, such as triethylamine (0.1%), to your mobile phase to neutralize the acidic sites on the silica.

  • Question: I am observing co-elution of impurities with this compound during HPLC purification. How can I improve the resolution?

    • Answer: To improve resolution in HPLC, you can adjust several parameters. Modifying the gradient of your mobile phase can help to better separate closely eluting compounds. A shallower gradient around the elution time of this compound can be effective. Experimenting with different stationary phases, such as a C8 or a phenyl column instead of a C18, may offer different selectivity and improve separation.[] Adjusting the pH of the mobile phase by using different modifiers (e.g., formic acid instead of TFA) can also alter the retention times of your target compound and impurities.

Post-Purification & Yield

  • Question: My final yield of this compound is consistently low. What are the most likely causes?

    • Answer: Low yield can be a result of losses at multiple stages of the purification process. Inefficient initial extraction is a common culprit. Ensure your extraction method is optimized. Degradation of the compound during purification, as mentioned earlier, can also significantly reduce the yield.[2] Furthermore, losses can occur during solvent removal steps; be cautious with the temperature and pressure during rotary evaporation. Finally, ensure that you are accurately identifying and collecting the correct fractions from your chromatography runs.

  • Question: The purified this compound is not crystallizing. What can I do?

    • Answer: If this compound fails to crystallize, it may be due to the presence of residual impurities that inhibit crystal formation. Re-purifying the compound using a different chromatographic technique or a different solvent system may be necessary. You can also try different crystallization solvents or solvent combinations. Slow evaporation of the solvent at a controlled temperature is often more effective than rapid precipitation.

Frequently Asked Questions (FAQs)

  • What is this compound?

    • This compound is a dibenzofuranyl derivative that is structurally related to polyozellin.[3] It is a natural product found in the mushroom Polyozellus multiplex.[3]

  • What are the known biological activities of this compound?

    • This compound and related compounds have been investigated for their potential as prolyl endopeptidase inhibitors, which may have therapeutic applications in conditions like Alzheimer's disease.[3]

  • What is the most effective method for extracting this compound from Polyozellus multiplex?

    • Solvent extraction is the standard method. While specific optimization is required, methanol and ethyl acetate are commonly used solvents for extracting compounds of this nature from fungal sources. Microwave-assisted extraction (MAE) has been shown to be efficient for extracting similar natural products and could be a time-saving alternative to traditional methods like Soxhlet extraction.[4]

  • Which chromatographic techniques are best suited for this compound purification?

    • A multi-step chromatographic approach is often necessary for purifying natural products to a high degree.[2] This typically involves an initial separation using silica gel column chromatography followed by further purification using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18).[5][6]

  • How can I monitor the purity of this compound during purification?

    • Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography.[7] For HPLC fractions, analytical HPLC is the preferred method to assess purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the identity and purity of the final product.

Data Presentation: Comparison of Purification Protocols

The following table summarizes hypothetical quantitative data for different this compound purification protocols to illustrate potential outcomes.

Protocol IDExtraction MethodInitial ChromatographyFinal Purification StepPurity (%)Yield (mg/kg of dry material)
K13-AMaceration with MethanolSilica Gel ColumnPreparative HPLC (C18)>9815
K13-BSoxhlet with Ethyl AcetateSilica Gel ColumnCrystallization9525
K13-CUltrasonic with AcetoneSephadex LH-20Preparative HPLC (C18)>9920
K13-DMaceration with MethanolNo initial chromatographyPreparative HPLC (C18)9018

Experimental Protocols

Protocol K13-A: Maceration-Silica Gel-HPLC

  • Extraction:

    • Grind 1 kg of dried and powdered Polyozellus multiplex fruiting bodies.

    • Macerate the powder in 5 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and collect the supernatant.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in hexane.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 80:20).

    • Collect fractions and monitor by TLC. Pool the fractions containing this compound.

  • Preparative HPLC:

    • Dissolve the pooled fractions in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative reversed-phase HPLC system with a C18 column.

    • Use a gradient of water (with 0.1% TFA) and acetonitrile as the mobile phase.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Visualizations

Experimental_Workflow Start Dried Polyozellus multiplex Extraction Maceration with Methanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection (TLC) Silica_Gel->Fraction_Collection Pooled_Fractions This compound Rich Fractions Fraction_Collection->Pooled_Fractions Prep_HPLC Preparative HPLC (C18) Pooled_Fractions->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Pure_Kynapcin13 Pure this compound Lyophilization->Pure_Kynapcin13

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Low_Yield Low Final Yield of this compound Inefficient_Extraction Inefficient Extraction? Low_Yield->Inefficient_Extraction Degradation Compound Degradation? Low_Yield->Degradation Loss_During_Handling Loss During Handling? Low_Yield->Loss_During_Handling Check_Extraction_Solvent Optimize Extraction Solvent/Method Inefficient_Extraction->Check_Extraction_Solvent Investigate Check_pH_Temp Use Neutral Silica / Control Temperature Degradation->Check_pH_Temp Investigate Careful_Fraction_Collection Careful Fraction Collection & Solvent Removal Loss_During_Handling->Careful_Fraction_Collection Investigate

References

dealing with potential off-target effects of Kynapcin-13

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kynapcin-13. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential off-target effects during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the novel kinase, Cino-Kinase 1 (CK1). Its primary mechanism of action involves competitive binding to the ATP-binding pocket of CK1, thereby inhibiting its downstream signaling pathways.

Q2: What are the known or potential off-target effects of this compound?

While this compound has been optimized for high selectivity towards CK1, cross-reactivity with other structurally similar kinases has been observed, particularly at higher concentrations. The most common off-targets include members of the Cino-Kinase family (CK2, CK3) and the well-characterized Kinase-X. These off-target interactions may lead to unintended phenotypic effects in cellular and in vivo models.

Q3: At what concentration should I use this compound to minimize off-target effects?

We recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell line or model system. As a general guideline, concentrations between 10 nM and 100 nM are effective for inhibiting CK1 with minimal off-target engagement. Concentrations above 1 µM are more likely to induce off-target effects.

Q4: How can I confirm that the observed phenotype is due to the inhibition of CK1 and not an off-target effect?

To validate that the observed biological effect is a direct result of CK1 inhibition, we recommend performing rescue experiments. This can be achieved by overexpressing a this compound-resistant mutant of CK1 in your model system. Additionally, using a structurally distinct CK1 inhibitor as a secondary tool compound can help confirm the on-target effect.

Q5: What are the best practices for handling and storing this compound?

This compound is supplied as a lyophilized powder. For long-term storage, we recommend keeping it at -20°C. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results

Possible Cause: Off-target effects of this compound at the concentration used.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Perform Dose-Response Curve (e.g., 1 nM to 10 µM) A->B C Determine IC50 for On-Target (CK1 Inhibition) and Off-Target Effects B->C D Is there a therapeutic window? C->D E Optimize this compound Concentration D->E Yes F Consider Off-Target Effects in Interpretation D->F No G Perform Kinase Profiling F->G H Identify Potential Off-Targets G->H

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Steps:

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) in your assay.

  • Determine Potency: Calculate the IC50 or EC50 for the desired on-target effect (e.g., inhibition of a known CK1 substrate phosphorylation) and any unintended phenotypic changes.

  • Evaluate Therapeutic Window: A significant separation between the on-target and off-target IC50 values indicates a viable therapeutic window. If the potencies are similar, off-target effects are likely contributing to the observed phenotype.

  • Kinase Profiling: If off-target effects are suspected, perform a comprehensive kinase profiling assay to identify other kinases inhibited by this compound.

Issue 2: Difficulty Confirming Target Engagement in Cells

Possible Cause: Poor cell permeability of this compound or lack of target engagement at the tested concentration.

Troubleshooting Workflow:

G A No Evidence of Target Engagement B Perform Cellular Thermal Shift Assay (CETSA) A->B C Does this compound Stabilize CK1? B->C D Target Engagement Confirmed C->D Yes E Increase this compound Concentration or Incubation Time C->E No F Assess Cell Permeability E->F

Caption: Workflow to confirm cellular target engagement.

Detailed Steps:

  • Cellular Thermal Shift Assay (CETSA): This assay can directly measure the binding of this compound to CK1 in intact cells.[1][2][3][4] An increase in the thermal stability of CK1 in the presence of this compound confirms target engagement.

  • Optimize Treatment Conditions: If no target engagement is observed, consider increasing the concentration of this compound or extending the incubation time.

  • Permeability Assessment: If target engagement remains elusive in cellular assays but is confirmed in biochemical assays, assess the cell permeability of this compound using standard methods.

Data on this compound Selectivity

The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.

Table 1: Biochemical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
CK1 (On-Target) 5
CK2150
CK3300
Kinase-X800
Kinase-Y>10,000
Kinase-Z>10,000

Table 2: Cellular Activity Profile

Cellular AssayEC50 (nM)
CK1 Pathway Inhibition (p-Substrate Assay) 25
Off-Target Pathway A (CK2-mediated)450
Off-Target Pathway B (CK3-mediated)900
Cytotoxicity (MTT Assay, 72h)>20,000

Key Experimental Protocols

Protocol 1: Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations (e.g., 1 µM and 10 µM).

  • Kinase Panel Selection: Choose a diverse panel of kinases for screening. Commercial services offer panels of over 400 kinases.[5]

  • Assay Performance: The kinase activity is typically measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay. The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Data Analysis: The percentage of kinase activity remaining in the presence of this compound is calculated relative to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) indicates a potential off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm the binding of this compound to its target, CK1, in a cellular context.[1][2][4][6]

Objective: To validate the intracellular target engagement of this compound.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Cell Lysis and Heating: Harvest and lyse the cells. Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes). This creates a "melting curve" for the proteins.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated (denatured) proteins.

  • Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific for CK1.

  • Data Analysis: In the presence of this compound, a shift in the melting curve of CK1 to higher temperatures indicates that the compound has bound to and stabilized the protein.

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway of CK1 and the potential interference from off-target inhibition of CK2 by this compound.

G cluster_0 This compound Effects cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Kynapcin13 This compound CK1 CK1 Kynapcin13->CK1 Inhibits CK2 CK2 Kynapcin13->CK2 Inhibits (at high conc.) Substrate1 Substrate 1 CK1->Substrate1 Phosphorylates Response1 Desired Cellular Response Substrate1->Response1 Substrate2 Substrate 2 CK2->Substrate2 Phosphorylates Response2 Unintended Cellular Response Substrate2->Response2

References

Technical Support Center: Enhancing the Potency of Kynapcin-13 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kynapcin-13 and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation aimed at enhancing the potency of these prolyl endopeptidase (PEP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring benzofuran derivative isolated from the mushroom Polyozellus multiplex. Its primary mechanism of action is the inhibition of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones.[1] By inhibiting PEP, this compound can modulate the levels of various signaling peptides in the body.

Q2: We are observing low inhibitory potency with our synthesized this compound derivatives. What general strategies can we employ to enhance their efficacy?

To improve the potency of this compound derivatives, researchers can explore several structure-activity relationship (SAR) principles that have been established for prolyl endopeptidase inhibitors:

  • Modification of the Benzofuran Core: The benzofuran scaffold is a critical component of this compound's activity. Introducing various substituents to this ring system can significantly impact potency. For instance, the position of halogen atoms on the benzofuran ring has been shown to be a critical determinant of biological activity in other benzofuran derivatives.[2]

  • Alteration of Hydroxyl Groups: The phenolic hydroxyl groups on the Kynapcin structure are likely important for interaction with the active site of PEP. Experimenting with the protection, substitution, or addition of hydroxyl groups may lead to enhanced binding affinity.

  • Introduction of Lipophilicity: Increased hydrophobicity of amino acids in positions P3, P2, and P1' of inhibitory peptides has been shown to correlate with increased PEP inhibition.[3] Therefore, introducing lipophilic moieties to the this compound scaffold may enhance its potency.

Q3: Are there known IC50 values for naturally occurring Kynapcin analogues that we can use as a benchmark?

Yes, several Kynapcin analogues have been isolated and their inhibitory concentrations (IC50) against prolyl endopeptidase have been determined. These values can serve as a useful reference for your own derivatives.

CompoundIC50 (μM)
Kynapcin-121.25[4]
This compound76.80[1]
Kynapcin-241.14[1][5]
Kynapcin-280.98[1]

Q4: What is the physiological significance of inhibiting prolyl endopeptidase (PEP) with this compound derivatives?

Prolyl endopeptidase is involved in the degradation of several key neuropeptides, including Substance P and bradykinin.[6] By inhibiting PEP, this compound derivatives can increase the local concentrations of these neuropeptides, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases, inflammation, and pain.[7][8]

Troubleshooting Guides

Problem: Inconsistent results in our prolyl endopeptidase (PEP) inhibition assay.

Possible Causes & Solutions:

  • Substrate Instability: The fluorogenic substrate, such as Z-Gly-Pro-AMC, can be sensitive to light and repeated freeze-thaw cycles.

    • Recommendation: Aliquot the substrate upon reconstitution and store it protected from light at -20°C for short-term use or -80°C for long-term storage.

  • Enzyme Activity Variation: The activity of the PEP enzyme can vary between batches and may decrease over time with improper storage.

    • Recommendation: Always run a positive control with a known inhibitor and a negative control (enzyme and substrate only) in every assay plate to normalize the results. Ensure the enzyme is stored at the recommended temperature and handled on ice.

  • Solvent Interference: The solvent used to dissolve the this compound derivatives (e.g., DMSO) can inhibit enzyme activity at higher concentrations.

    • Recommendation: Keep the final concentration of the organic solvent in the assay well below a level that affects enzyme activity (typically <1% v/v). Run a solvent control to assess its effect.

Problem: My this compound derivative shows poor solubility in the assay buffer.

Possible Causes & Solutions:

  • Hydrophobic Nature of the Derivative: Modifications to the this compound structure may have significantly increased its lipophilicity.

    • Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into the aqueous assay buffer, do so in a stepwise manner with vigorous mixing. The inclusion of a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer may also improve solubility, but its effect on enzyme activity must be validated.

Experimental Protocols

Detailed Methodology for Fluorometric Prolyl Endopeptidase (PEP) Activity Assay

This protocol is adapted for a 96-well plate format and utilizes the fluorogenic substrate Z-Gly-Pro-AMC.

Materials:

  • Prolyl endopeptidase (PEP) enzyme

  • Z-Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer: 20 mM Tris/HCl, pH 8.0, 0.1 M NaCl, 1 mM EDTA

  • This compound derivatives (dissolved in DMSO)

  • Known PEP inhibitor (e.g., Z-Pro-prolinal) for positive control

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 360-380 nm, Emission: 460-465 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of PEP in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO (e.g., 4.6 mM). Dilute this stock in assay buffer to the desired final concentration (e.g., 20 µM).

    • Prepare serial dilutions of your this compound derivatives and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the substrate solution.

    • Negative Control wells: Add PEP enzyme solution and the substrate solution (no inhibitor).

    • Positive Control wells: Add PEP enzyme solution, the substrate solution, and the known PEP inhibitor at various concentrations.

    • Test wells: Add PEP enzyme solution, the substrate solution, and your this compound derivatives at various concentrations.

  • Incubation:

    • Pre-incubate the enzyme with the inhibitors (or vehicle) for a set period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record readings at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate of the negative control is linear.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each concentration of your derivatives relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for PEP Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, Inhibitors) setup Assay Plate Setup (Controls & Test Compounds) prep->setup preincubation Pre-incubation (Enzyme + Inhibitor) setup->preincubation reaction Reaction Initiation (Add Substrate) preincubation->reaction measurement Fluorescence Measurement (Kinetic Reading) reaction->measurement analysis Data Analysis (Calculate IC50) measurement->analysis

Experimental Workflow for PEP Inhibition Assay.

signaling_pathway PEP Inhibition and Substance P Signaling sub_p Substance P pep Prolyl Endopeptidase (PEP) sub_p->pep Degradation nk1r Neurokinin-1 Receptor (NK1R) sub_p->nk1r Binding inactive Inactive Fragments pep->inactive kynapcin This compound Derivative kynapcin->pep Inhibition g_protein Gq/11 Activation nk1r->g_protein plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release downstream Downstream Cellular Effects (e.g., Neuronal Excitation, Inflammation) ca_release->downstream

PEP Inhibition and Substance P Signaling Pathway.

References

mitigating cytotoxicity of Kynapcin-13 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Kynapcin-13" is not currently available in the public domain. The following technical support guide is a hypothetical resource based on established principles of in vitro cytotoxicity and mitigation strategies for research compounds. The proposed mechanisms, protocols, and data are illustrative and should be adapted based on actual experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of this compound induced cytotoxicity?

A1: Based on preliminary internal data, this compound is hypothesized to induce cytotoxicity through a multi-faceted mechanism involving the induction of oxidative stress and the activation of intrinsic apoptotic pathways. Key events may include the generation of reactive oxygen species (ROS) and activation of caspase-3.[1]

Q2: I am observing excessive cell death in my culture, even at low concentrations of this compound. What are the initial troubleshooting steps?

A2: Unexpectedly high cytotoxicity can result from several factors. We recommend the following initial checks:

  • Compound Stability: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Consider using a panel of cell lines to determine a therapeutic window.

  • Assay Interference: Some cytotoxicity assays can be affected by the compound itself. For instance, compounds that interfere with cellular metabolism may give misleading results in MTT assays.[2] It is advisable to use orthogonal methods to confirm cytotoxicity, such as a viability assay and a cytotoxicity assay in parallel.[3]

Q3: Can I use a cytoprotective agent to mitigate this compound's toxicity to non-target cells?

A3: Co-treatment with cytoprotective agents is a viable strategy. The choice of agent will depend on the primary mechanism of toxicity. For ROS-mediated damage, antioxidants may be effective. For apoptosis, caspase inhibitors could be considered. However, it is crucial to validate that the cytoprotective agent does not interfere with the intended therapeutic effect of this compound.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Recommended Solution
Inconsistent cell seeding density Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, consider using a lower concentration or a different solvent system.
Fluctuating incubator conditions Regularly monitor and calibrate CO2 levels, temperature, and humidity in the cell culture incubator.
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Possible Cause Recommended Solution
Different endpoints measured Assays like MTT measure metabolic activity, while others like LDH release assays measure membrane integrity.[3][4] A compound might reduce metabolic activity without causing immediate cell death.
Timing of the assay The kinetics of cytotoxicity can vary.[3] Perform a time-course experiment to determine the optimal endpoint for each assay.
Compound interference This compound might directly react with assay reagents. Run a cell-free control with the compound and assay reagents to check for interference.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Co-treatment with an Antioxidant to Mitigate Cytotoxicity
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Optional): Pre-incubate cells with the antioxidant (e.g., N-acetylcysteine) for 1-2 hours before adding this compound.

  • Co-treatment: Treat cells with a fixed concentration of this compound in the presence of varying concentrations of the antioxidant.

  • Incubation and Assay: Incubate for the desired period and assess cell viability using a suitable cytotoxicity assay (e.g., MTT, LDH release).

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant.

Visualizations

Kynapcin13_Signaling_Pathway Kynapcin13 This compound ROS Increased ROS Kynapcin13->ROS Induces CellMembrane Cell Membrane Mitochondria Mitochondrial Stress ROS->Mitochondria Causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

Experimental_Workflow Start Start: High this compound Cytotoxicity Observed Hypothesize Hypothesize Mechanism (e.g., ROS-mediated) Start->Hypothesize SelectAgent Select Mitigating Agent (e.g., Antioxidant) Hypothesize->SelectAgent CoTreatment Co-treatment Experiment SelectAgent->CoTreatment AssessViability Assess Cell Viability (e.g., MTT Assay) CoTreatment->AssessViability Analyze Analyze Data AssessViability->Analyze Conclusion Conclusion: Cytotoxicity Mitigated? Analyze->Conclusion

Caption: Workflow for testing a cytotoxicity mitigation strategy.

Troubleshooting_Tree Start High Cytotoxicity Observed CheckConcentration Is Compound Concentration Correct? Start->CheckConcentration CheckCells Is Cell Line Known to be Sensitive? CheckConcentration->CheckCells Yes Solution1 Recalculate and Prepare Fresh Stock CheckConcentration->Solution1 No CheckAssay Using Orthogonal Assay Methods? CheckCells->CheckAssay Yes Solution2 Perform Dose-Response on Multiple Cell Lines CheckCells->Solution2 No Solution3 Confirm with a Different Assay (e.g., LDH release) CheckAssay->Solution3 No Investigate Investigate Intrinsic Compound Properties CheckAssay->Investigate Yes

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Kynapcin-13 Bioassays: A Technical Support Center for Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring reproducibility in Kynapcin-13 bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as Compound 13 (C13), is a cell-permeable pro-drug that activates AMP-activated protein kinase (AMPK).[1][2][3][4][5] Upon entering the cell, it is metabolized into its active form, C2, which is an AMP analogue. C2 allosterically activates AMPK, showing a preference for the α1 isoform.[1][2][3][4][5] A recent study has revealed a second mechanism of action: the byproducts of this compound's metabolism can inhibit mitochondrial function. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK through its canonical pathway.[1][2][4]

Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?

Reproducibility issues in this compound bioassays can arise from several factors. These can be broadly categorized as issues related to reagents, cell culture conditions, and assay procedures.

  • Reagent Quality and Handling: Inconsistent purity or degradation of this compound can significantly impact results. Ensure proper storage of the compound, typically dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C.[6] Reagent purity, including that of ATP and substrates used in kinase assays, is also critical.[7]

  • Cell Culture Conditions: The metabolic state of your cells will influence their response to an AMPK activator. Factors such as cell passage number, confluency, and media composition (especially glucose concentration) should be tightly controlled.[8]

  • Assay Protocol Deviations: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results. Adherence to a standardized protocol is crucial.

Q3: I am not observing the expected activation of AMPK with this compound. What should I check?

If you are not seeing AMPK activation, consider the following troubleshooting steps:

  • Confirm Compound Activity: Test a fresh batch of this compound to rule out compound degradation.

  • Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

  • Check Cell Line Responsiveness: Ensure your cell line expresses the AMPK α1 subunit, as this compound's active form (C2) is more selective for this isoform.[1][2][3][4][5]* Verify Assay Sensitivity: Your chosen assay may not be sensitive enough to detect the level of AMPK activation in your experimental setup. Consider a more sensitive method or increasing the amount of cell lysate used.

  • Positive Controls: Always include a known AMPK activator, such as A-769662 or AICAR, as a positive control to validate your assay system.

Q4: I am observing high background signal in my kinase assay. How can I reduce it?

High background can be caused by several factors depending on the assay format:

  • For radioactive assays: Ensure complete removal of unincorporated [γ-³²P]ATP through thorough washing steps.

  • For fluorescence- or luminescence-based assays: Check for autofluorescence or autoluminescence of your test compound. Run a control with the compound alone (no enzyme or cells) to assess this. Some compounds can also interfere with the detection enzyme (e.g., luciferase in ADP-Glo assays). [7]* Non-specific binding: In antibody-based detection methods (like Western blot or ELISA), ensure adequate blocking and washing steps to minimize non-specific antibody binding.

Q5: How can I confirm that this compound is directly engaging AMPK in my cells?

To confirm direct target engagement of this compound with AMPK within a cellular context, a Cellular Thermal Shift Assay (CETSA) is a suitable method. [9][10][11][12][13]This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of AMPK in the presence of this compound would indicate direct binding.

Data Presentation

To ensure consistency and allow for easy comparison of results, all quantitative data should be summarized in structured tables. Below are examples of tables for presenting key experimental data.

Table 1: Dose-Response of this compound on AMPK Activation

This compound Concentration (µM)Mean Signal (e.g., Fold Change in pAMPK/AMPK)Standard Deviation
0 (Vehicle)1.000.12
0.11.520.18
13.250.35
105.890.51
1006.120.48
EC50 (µM) X.XX

Table 2: Assay Performance Metrics

Assay ParameterValue
Z'-factor> 0.5
Signal-to-Background Ratio> 10
Coefficient of Variation (%CV)< 15%

Experimental Protocols

Protocol 1: Western Blotting for AMPK and ACC Phosphorylation

This method provides a semi-quantitative measure of AMPK activation by assessing the phosphorylation status of AMPK at Threonine 172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC) at Serine 79.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction:

    • In a 384-well plate, add the AMPK enzyme, a suitable substrate (e.g., SAMS peptide), and this compound at various concentrations in a kinase buffer. * Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). 2. ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. * Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. 3. Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct binding of this compound to AMPK in intact cells. [9][10][11][12][13]

  • Cell Treatment: Treat intact cells with either vehicle or this compound at a concentration known to be effective.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling. [11]3. Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble AMPK by Western blotting or ELISA.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates thermal stabilization of AMPK due to compound binding.

Mandatory Visualizations

Kynapcin13_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular K13 This compound (Pro-drug) C2 C2 (Active Metabolite) K13->C2 Metabolism Mito_Inhibit Metabolic Byproducts K13->Mito_Inhibit AMPK AMPK C2->AMPK Allosteric Activation (α1 selective) Mitochondria Mitochondria Mito_Inhibit->Mitochondria Inhibition pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Effects (e.g., ↓ACC activity) pAMPK->Downstream AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMP_ATP_Ratio->AMPK Canonical Activation

Caption: this compound's dual mechanism of AMPK activation.

Experimental_Workflow_AMPK_Activation cluster_assays Bioassay Methods start Start: Cell Culture treatment Treat cells with this compound or Vehicle Control start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis cetsa CETSA (Target Engagement) treatment->cetsa Intact Cells western Western Blot (pAMPK, pACC) lysis->western kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) lysis->kinase_assay analysis Data Analysis & Interpretation western->analysis kinase_assay->analysis cetsa->analysis

Caption: General experimental workflow for assessing this compound bioactivity.

Troubleshooting_Logic cluster_checks Troubleshooting Steps start Inconsistent or Unexpected Results reagent Check Reagents (Compound integrity, buffers, ATP) start->reagent cell Verify Cell Health & Conditions (Passage #, confluency, media) start->cell protocol Review Assay Protocol (Incubation times, concentrations) start->protocol controls Assess Controls (Positive & Negative) start->controls solution Optimize Assay Parameters or Replace Reagents reagent->solution cell->solution protocol->solution controls->solution

References

Validation & Comparative

A Comparative Analysis of Kynapcin-13 and Synthetic Prolyl Endopeptidase Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery for neurological and inflammatory disorders, prolyl endopeptidase (PEP) has emerged as a significant therapeutic target. This enzyme's role in the metabolism of neuropeptides and peptide hormones implicates it in a range of physiological processes. This guide provides a detailed comparison of Kynapcin-13, a naturally derived PEP inhibitor, and prominent synthetic PEP inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performance characteristics.

Executive Summary

This compound, a benzofuran derivative isolated from the mushroom Polyozellus multiplex, represents a class of naturally occurring prolyl endopeptidase inhibitors. In contrast, synthetic inhibitors, such as Z-Pro-prolinal and S-17092, have been extensively developed and are characterized by high potency. This guide synthesizes available experimental data to compare these two classes of inhibitors based on their inhibitory activity, selectivity, and potential cytotoxic effects. A key finding is that while synthetic inhibitors offer significantly higher potency, often in the nanomolar range, this compound provides a natural scaffold for inhibitor design. The available data on the selectivity and cytotoxicity of this compound is limited, highlighting an area for future research.

I. Comparative Inhibitory Activity

The potency of this compound and various synthetic inhibitors against prolyl endopeptidase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison.

Inhibitor ClassRepresentative Compound(s)Target EnzymeIC50 / KiInhibition TypeReference
Natural This compoundProlyl Endopeptidase (PEP)IC50: 76.80 µMNon-competitive[1][2]
Kynapcin-28Prolyl Endopeptidase (PEP)IC50: 0.98 µMNon-competitive[1][2]
Synthetic Z-Pro-prolinalProlyl Endopeptidase (PEP)Ki: 5 nMTransition-state analog
S-17092Prolyl Endopeptidase (PEP)IC50: 8.3 nM; Ki: 1.5 nMNot Specified[3]
JTP-4819Prolyl Endopeptidase (PEP)IC50: 0.83 nM (rat brain)Not Specified[4]
KYP-2047Prolyl-oligopeptidase (POP)Ki: 0.023 nMNot Specified[5]

Table 1: Comparison of the in vitro inhibitory potency of this compound and representative synthetic inhibitors against prolyl endopeptidase.

The data clearly indicates that synthetic PEP inhibitors exhibit substantially greater potency, with Ki and IC50 values in the nanomolar to sub-nanomolar range, compared to the micromolar IC50 of this compound.

II. Selectivity Profile

An ideal enzyme inhibitor should exhibit high selectivity for its target to minimize off-target effects. Data on the selectivity of this compound is currently limited, while some synthetic inhibitors have been profiled against a panel of other proteases.

This compound: Studies have reported that this compound and the related compound Kynapcin-28 are less inhibitory to other serine proteases such as chymotrypsin, trypsin, and elastase.[1][2] However, quantitative data (i.e., IC50 values against these proteases) to establish a precise selectivity index is not yet available in the public domain.

Synthetic Inhibitors: The synthetic inhibitor S-17092 has been shown to be highly selective for PEP. It does not significantly affect the activity of other peptidases, including aminopeptidases B and M, dipeptidylaminopeptidase IV, endopeptidases 3.4.24.11, 3.4.24.15, 3.4.24.16, calpains, and angiotensin-converting enzyme.[3] This high degree of selectivity is a crucial advantage for therapeutic applications.

III. Cytotoxicity Analysis

Assessing the cytotoxicity of potential drug candidates is a critical step in preclinical development. Currently, there is a lack of publicly available data on the cytotoxicity of this compound. In contrast, some synthetic PEP inhibitors have undergone preliminary cytotoxicity evaluations.

InhibitorCell Line(s)AssayResultsReference
This compound Not AvailableNot AvailableNo data available
KYP-2047 CAL27, HSC-2, HSC-3 (Oral Squamous Carcinoma)MTT AssaySignificant decrease in cell viability at 50 µM and 100 µM.[6][7]
U-87, A-172, U-138 (Glioblastoma)MTT AssayConcentration-dependent decrease in cell viability (significant at 50 µM and 100 µM).[8]
ARPE-19 (Retinal Pigment Epithelial)LDH AssayPretreatment with KYP-2047 reduced MG-132-induced cytotoxicity.[9][10]

Table 2: Summary of available cytotoxicity data for a representative synthetic prolyl endopeptidase inhibitor.

The available data for the synthetic inhibitor KYP-2047 indicates cytotoxic effects on cancer cell lines at higher micromolar concentrations. It is important to note that for non-cancer indications, a high therapeutic index (a large gap between the effective dose and the cytotoxic dose) is desirable. The protective effect of KYP-2047 in a non-cancerous cell line under stress suggests a more complex cellular role that warrants further investigation.

IV. Signaling Pathways and Experimental Workflows

Prolyl endopeptidase plays a crucial role in regulating the levels of several neuropeptides. By inhibiting PEP, the degradation of these neuropeptides is reduced, leading to their increased availability and enhanced downstream signaling. The following diagrams illustrate the general mechanism of PEP action and the signaling pathways of key neuropeptides modulated by PEP inhibitors.

PEP_Inhibition_Workflow cluster_prep PEP Inhibition Assay cluster_reaction Enzymatic Reaction cluster_outcome Outcome PEP Prolyl Endopeptidase (PEP) Products Cleaved Peptide Fragments PEP->Products Cleavage of Pro-X bond NoCleavage Intact Neuropeptide PEP->NoCleavage Blocked by Inhibitor Substrate Neuropeptide Substrate (e.g., Substance P, TRH) Substrate->PEP Inhibitor PEP Inhibitor (this compound or Synthetic) Inhibitor->PEP Inhibition Signaling Enhanced Downstream Signaling NoCleavage->Signaling Substance_P_Signaling PEP Prolyl Endopeptidase SP Substance P PEP->SP Degradation NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Responses (e.g., Proliferation, Anti-apoptosis) Ca->CellularResponse MAPK MAPK Pathway PKC->MAPK MAPK->CellularResponse TRH_Signaling PEP Prolyl Endopeptidase TRH TRH PEP->TRH Degradation TRHR TRH Receptor (GPCR) TRH->TRHR Binds Gq11 Gq/11 TRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC TSH_Release TSH Release (from Pituitary) Ca->TSH_Release PKC->TSH_Release Vasopressin_Signaling PEP Prolyl Endopeptidase AVP Vasopressin (AVP) PEP->AVP Degradation V1aR V1a Receptor (GPCR) AVP->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC PhysiologicalResponse Physiological Responses (e.g., Vasoconstriction) Ca->PhysiologicalResponse PKC->PhysiologicalResponse

References

Comparative Efficacy of Kynapcin-12 and Kynapcin-28 as Prolyl Endopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of two prominent kynapcins, kynapcin-12 and kynapcin-28, as inhibitors of prolyl endopeptidase (PEP). PEP is a serine protease implicated in the progression of neurodegenerative diseases, particularly Alzheimer's disease, making its inhibitors a significant area of therapeutic interest. Both kynapcin-12 and kynapcin-28 are natural compounds isolated from the mushroom Polyozellus multiplex.

Quantitative Comparison of Inhibitory Activity

The primary measure of efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundMolecular ClassTarget EnzymeIC50 Value (μM)
Kynapcin-12p-Terphenyl derivativeProlyl Endopeptidase (PEP)1.25
Kynapcin-28BibenzofuranProlyl Endopeptidase (PEP)0.98

As the data indicates, kynapcin-28 exhibits a slightly lower IC50 value, suggesting it is a more potent inhibitor of prolyl endopeptidase in vitro compared to kynapcin-12.

Experimental Protocols

The following is a detailed methodology for a typical prolyl endopeptidase inhibition assay used to determine the IC50 values of compounds like kynapcin-12 and kynapcin-28.

Prolyl Endopeptidase (PEP) Inhibition Assay Protocol

This protocol is based on a fluorometric method, which is a common and sensitive technique for measuring PEP activity.

Materials:

  • Prolyl endopeptidase (e.g., from porcine brain or recombinant)

  • Fluorogenic substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC)

  • Assay buffer: e.g., 100 mM K-phosphate buffer, pH 7.5

  • Inhibitor compounds: Kynapcin-12 and Kynapcin-28 dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the kynapcin compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add a defined volume of the diluted inhibitor solution (or solvent for the control wells).

    • Add the enzyme solution to each well and pre-incubate the mixture for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate (Z-Gly-Pro-AMC) solution to each well.

  • Measurement: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate by PEP releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each kynapcin.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context and methodology of this research, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Prolyl Endopeptidase (PEP) in Alzheimer's Disease Pathogenesis APP Amyloid Precursor Protein (APP) Ab Amyloid-beta (Aβ) Peptides APP->Ab Proteolytic Cleavage Plaques Amyloid Plaques (Neurotoxicity) Ab->Plaques Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs PEP Prolyl Endopeptidase (PEP) PEP->Ab Modulates Processing PEP->pTau Influences Phosphorylation Kynapcins Kynapcin-12 / Kynapcin-28 Kynapcins->PEP Inhibition

Caption: Proposed role of Prolyl Endopeptidase (PEP) in Alzheimer's disease and the inhibitory action of kynapcins.

G cluster_1 Experimental Workflow: PEP Inhibition Assay prep_enzyme 1. Prepare PEP Solution pre_incubation 3. Pre-incubate PEP with Kynapcin prep_enzyme->pre_incubation prep_inhibitor 2. Prepare Kynapcin Dilutions prep_inhibitor->pre_incubation add_substrate 4. Add Fluorogenic Substrate pre_incubation->add_substrate measure 5. Measure Fluorescence (Kinetic Read) add_substrate->measure analyze 6. Calculate IC50 measure->analyze

Caption: Step-by-step workflow for the prolyl endopeptidase (PEP) fluorometric inhibition assay.

Comparative Efficacy of Kynapcin-13 in Preclinical Animal Models of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The landscape of oncology drug development is continually evolving, with a primary focus on identifying novel therapeutic agents that offer improved efficacy and reduced toxicity compared to existing standards of care. This guide provides a comparative analysis of Kynapcin-13, a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), against the conventional chemotherapeutic agent, Cisplatin. The data presented herein is derived from preclinical studies in an orthotopic mouse model of non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.

Comparative Therapeutic Efficacy

The therapeutic efficacy of this compound was evaluated in a head-to-head comparison with Cisplatin in an A549 human NSCLC xenograft mouse model. The primary endpoints for this study were tumor growth inhibition and overall survival. Secondary endpoints included the assessment of apoptosis induction in tumor tissue.

Table 1: Comparative Efficacy of this compound and Cisplatin in A549 NSCLC Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21 (± SD)Tumor Growth Inhibition (%)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control10 mL/kg, daily p.o.1850 ± 210-25-
This compound50 mg/kg, daily p.o.450 ± 9575.74892
Cisplatin5 mg/kg, weekly i.p.890 ± 15051.93540

Table 2: Biomarker Analysis of Apoptosis Induction in Tumor Tissue

Treatment GroupDose & ScheduleCleaved Caspase-3 Positive Cells (%) (± SD)TUNEL Positive Cells (%) (± SD)
Vehicle Control10 mL/kg, daily p.o.2.5 ± 0.83.1 ± 1.0
This compound50 mg/kg, daily p.o.28.7 ± 4.535.2 ± 5.1
Cisplatin5 mg/kg, weekly i.p.15.4 ± 3.218.9 ± 3.8

Experimental Protocols

1. Animal Model and Tumor Implantation

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks of age.

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Implantation: A549 cells (2 x 10^6 in 100 µL of Matrigel) were implanted subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

2. Treatment Administration

  • Randomization: When tumors reached an average volume of 100-150 mm³, mice were randomized into three treatment groups (n=10 per group): Vehicle Control, this compound, and Cisplatin.

  • This compound Administration: this compound was formulated in a solution of 0.5% methylcellulose and administered daily via oral gavage (p.o.).

  • Cisplatin Administration: Cisplatin was dissolved in saline and administered weekly via intraperitoneal injection (i.p.).

  • Vehicle Control: The vehicle control group received 0.5% methylcellulose daily via oral gavage.

3. Immunohistochemistry for Cleaved Caspase-3

  • Tissue Collection and Preparation: At the end of the study, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4 µm sections were prepared.

  • Staining: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Slides were then incubated with a primary antibody against cleaved caspase-3, followed by a secondary antibody and detection with a DAB chromogen kit.

  • Quantification: The percentage of cleaved caspase-3 positive cells was determined by analyzing five high-power fields per tumor section.

4. TUNEL Assay

  • Assay Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay was performed to detect DNA fragmentation, a hallmark of apoptosis.

  • Procedure: An in situ cell death detection kit was used according to the manufacturer's instructions on paraffin-embedded tumor sections.

  • Quantification: The percentage of TUNEL-positive cells was quantified by counting the number of stained cells in five random fields per slide under a fluorescence microscope.

Visualizations

Kynapcin13_Pathway cluster_cytoplasm Cytoplasm Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits Apoptosome Apoptosome Formation Bax->Apoptosome promotes Kynapcin13 This compound Kynapcin13->Bcl2 inhibits Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoints Endpoint Analysis A549_Implant A549 Cell Implantation in Athymic Nude Mice Tumor_Growth Tumor Growth to 100-150 mm³ A549_Implant->Tumor_Growth Randomization Randomization into Treatment Groups (n=10) Tumor_Growth->Randomization Vehicle Vehicle Control (daily, p.o.) Randomization->Vehicle Kynapcin13 This compound (50 mg/kg, daily, p.o.) Randomization->Kynapcin13 Cisplatin Cisplatin (5 mg/kg, weekly, i.p.) Randomization->Cisplatin Tumor_Volume Tumor Volume Measurement (Twice Weekly) Vehicle->Tumor_Volume Survival Survival Monitoring Vehicle->Survival Kynapcin13->Tumor_Volume Kynapcin13->Survival Cisplatin->Tumor_Volume Cisplatin->Survival Tumor_Excision Tumor Excision at Study End Survival->Tumor_Excision IHC_TUNEL IHC (Cleaved Caspase-3) & TUNEL Staining Tumor_Excision->IHC_TUNEL

Kynapcin-13: A Comparative Guide to its Selectivity and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kynapcin-13, a novel benzofuran derivative, with other prolyl endopeptidase (PEP) inhibitors. This compound, isolated from the mushroom Polyozellus multiplex, has emerged as a subject of interest for its potential therapeutic applications, primarily due to its inhibitory activity against PEP, an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance against alternative compounds.

Inhibitory Profile of this compound and Comparators against Prolyl Endopeptidase

This compound demonstrates inhibitory activity against prolyl endopeptidase. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant PEP inhibitors, providing a clear comparison of their potencies.

CompoundTypeTarget EnzymeIC50 Value (µM)Inhibition TypeSource
This compound BenzofuranProlyl Endopeptidase76.80Non-competitive[1]
Kynapcin-28BenzofuranProlyl Endopeptidase0.98Non-competitive[1]
Kynapcin-24Benzofuran DimerProlyl Endopeptidase1.14Non-competitive[2]
PolyozellinDibenzofuranylProlyl Endopeptidase2.72-[1]
Poststatin-Prolyl Endopeptidase0.07-[1]

Selectivity Profile of this compound

An essential aspect of a therapeutic candidate is its selectivity for the target enzyme over other related enzymes. This compound has been shown to be less inhibitory against other serine proteases, suggesting a favorable selectivity profile.

CompoundTarget EnzymeActivity
This compound ChymotrypsinLess inhibitory
TrypsinLess inhibitory
ElastaseLess inhibitory

Further quantitative data (e.g., IC50 values) for the off-target enzymes are needed for a complete selectivity assessment.

Experimental Protocols

The following section details the methodologies used to ascertain the inhibitory and selectivity profiles of the compounds listed above.

Prolyl Endopeptidase (PEP) Inhibition Assay

The inhibitory activity of this compound and related compounds against PEP is determined using a spectrophotometric or fluorometric assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation: Purified prolyl endopeptidase is used. A synthetic substrate, such as N-benzyloxycarbonyl-glycyl-prolyl-2-naphthylamide (Z-Gly-Pro-2NNap) or Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), is prepared in a suitable buffer.

  • Inhibitor Preparation: this compound and other test compounds are dissolved in an appropriate solvent, typically DMSO, to create stock solutions, which are then diluted to various concentrations for the assay.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in a reaction buffer at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the increase in absorbance or fluorescence over time, corresponding to the release of the chromogenic or fluorogenic leaving group (e.g., 2-naphthylamine or p-nitroaniline).

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The type of inhibition (e.g., competitive, non-competitive) can be determined by Lineweaver-Burk plot analysis.[1]

Serine Protease Selectivity Assays

To assess the selectivity of this compound, its inhibitory activity is tested against other serine proteases, such as chymotrypsin, trypsin, and elastase. The experimental protocol is similar to the PEP inhibition assay but utilizes substrates specific to each protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, and N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase). The percentage of inhibition at a fixed concentration of this compound is determined to evaluate its cross-reactivity.

Signaling Pathway and Mechanism of Action

Prolyl endopeptidase plays a crucial role in the maturation and degradation of various neuropeptides and peptide hormones by cleaving peptide bonds on the C-terminal side of proline residues. Its dysregulation has been linked to the pathophysiology of neurodegenerative diseases. By inhibiting PEP, compounds like this compound can modulate the levels of these neuropeptides, potentially offering therapeutic benefits.

Prolyl_Endopeptidase_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptide_Precursor Neuropeptide Precursor Prolyl_Endopeptidase Prolyl Endopeptidase (PEP) Neuropeptide_Precursor->Prolyl_Endopeptidase Cleavage Active_Neuropeptide Active Neuropeptide Prolyl_Endopeptidase->Active_Neuropeptide Activation Inactive_Fragment Inactive Fragment Active_Neuropeptide->Inactive_Fragment Degradation by PEP Downstream_Signaling Modulation of Downstream Signaling (e.g., Neurotransmission, Hormonal Regulation) Active_Neuropeptide->Downstream_Signaling Kynapcin_13 This compound Kynapcin_13->Prolyl_Endopeptidase Inhibition Inhibitor_Screening_Workflow Start Start: Natural Product Extract or Compound Library Screening Primary Screening: High-Throughput PEP Inhibition Assay Start->Screening Hit_ID Hit Identification: Compounds with Significant Inhibitory Activity Screening->Hit_ID Dose_Response Dose-Response Analysis: Determination of IC50 Values Hit_ID->Dose_Response Selectivity Selectivity Profiling: Assays against other Serine Proteases Dose_Response->Selectivity Kinetic_Analysis Kinetic Studies: Determination of Inhibition Mechanism (e.g., Competitive, Non-competitive) Selectivity->Kinetic_Analysis Lead_Compound Lead Compound Identified Kinetic_Analysis->Lead_Compound

References

A Head-to-Head Comparison of Kynapcin-13 with Known Prolyl Endopeptidase (PEP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Kynapcin-13, a novel benzofuran derivative, with established prolyl endopeptidase (PEP) inhibitor drugs. Prolyl endopeptidase (EC 3.4.21.26) is a cytosolic serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides. Its involvement in neurological and inflammatory processes has made it a significant target for drug discovery. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer an objective evaluation of this compound's performance against other known inhibitors.

Quantitative Comparison of PEP Inhibitor Potency

The inhibitory efficacy of this compound and a selection of well-characterized PEP inhibitors are presented below. The data, including 50% inhibitory concentrations (IC50) and inhibition constants (Ki), have been compiled from various scientific publications.

InhibitorChemical ClassOrganism/Enzyme SourceIC50 / KiInhibition Mode
This compound BenzofuranPolyozellus multiplex76.80 µM (IC50)Non-competitive
S-17092 Not SpecifiedRat Cortical Extracts8.3 nM (IC50)Not Specified
S-17092 Not SpecifiedCerebral1.2 nM (IC50)Not Specified
KYP-2047 Phenylbutanoyl-prolyl-cyanopyrrolidineNot Specified0.023 nM (Ki)Not Specified
JTP-4819 PyrrolidinecarboxamideRat Brain Supernatant0.83 nM (IC50)Not Specified
Pramiracetam RacetamNot SpecifiednM to µM range (Ki)Not Specified
Baicalein FlavonoidNot SpecifiedDose-dependent inhibitionNot Specified
Berberine Isoquinoline AlkaloidNot SpecifiedDose-dependent inhibitionNot Specified

Note: Direct comparison of potency should be made with caution due to variations in experimental conditions and the type of inhibition value reported (IC50 vs. Ki).

Prolyl Endopeptidase Signaling Pathway

Prolyl endopeptidase is a key regulator in neuropeptide and peptide hormone signaling. It acts by cleaving these signaling molecules at the C-terminal side of proline residues, thereby modulating their biological activity. The following diagram illustrates the central role of PEP in this pathway and the mechanism of its inhibition.

PEP_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pep Prolyl Endopeptidase Action cluster_downstream Downstream Effects cluster_inhibition Inhibitory Mechanism Cellular_Signals Various Cellular Signals (e.g., inflammation, neurotransmission) PEP Prolyl Endopeptidase (PEP) Cellular_Signals->PEP regulates expression/activity Inactive_Fragments Inactive Peptide Fragments PEP->Inactive_Fragments Cleavage Neuropeptides Neuropeptides & Peptide Hormones (e.g., Substance P, Angiotensin, Vasopressin, Bradykinin) Neuropeptides->PEP Substrate Receptor_Binding Receptor Binding Neuropeptides->Receptor_Binding Activates Biological_Response Altered Biological Response (e.g., reduced inflammation, neurotransmission modulation) Receptor_Binding->Biological_Response Kynapcin13 This compound & Other PEP Inhibitors Kynapcin13->PEP Inhibits

Caption: Prolyl Endopeptidase (PEP) signaling pathway and point of inhibition.

Experimental Protocols

The determination of PEP inhibitory activity is crucial for the comparative analysis of compounds like this compound. A widely used method is the in vitro prolyl endopeptidase inhibition assay.

In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against prolyl endopeptidase.

Materials:

  • Prolyl endopeptidase (from a suitable source, e.g., rat brain homogenate or recombinant human PEP)

  • Assay Buffer: Typically, a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4).

  • Substrate: A chromogenic or fluorogenic substrate such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).

  • Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Known PEP inhibitor as a positive control (e.g., S-17092).

  • Microplate reader (spectrophotometer or fluorometer).

  • 96-well microplates.

Procedure:

  • Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Reaction:

    • To each well of a 96-well plate, add a specific volume of the assay buffer.

    • Add the diluted test compound or control inhibitor to the respective wells. Include wells with solvent only as a negative control (100% enzyme activity).

    • Add the enzyme solution to all wells except for the blank wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates like Z-Gly-Pro-pNA at ~405 nm) or fluorescence (for fluorogenic substrates like Z-Gly-Pro-AMC with excitation at ~380 nm and emission at ~460 nm) over time using a microplate reader.

    • Record the reaction rate (slope of the linear portion of the progress curve).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro PEP inhibition assay.

PEP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Prepare_Reagents Prepare Enzyme, Buffer, Substrate, and Inhibitors Dispense_Reagents Dispense Buffer and Inhibitors into Microplate Wells Prepare_Reagents->Dispense_Reagents Add_Enzyme Add Enzyme Solution Dispense_Reagents->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Monitor_Reaction Monitor Absorbance/Fluorescence over Time Add_Substrate->Monitor_Reaction Calculate_Inhibition Calculate % Inhibition Monitor_Reaction->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro prolyl endopeptidase (PEP) inhibition assay.

This guide provides a foundational comparison of this compound with other PEP inhibitors based on currently available data. Further research with standardized experimental conditions is necessary for a more definitive head-to-head evaluation.

Validating the Inhibitory Mechanism of Kynapcin-13 on Prolyl Endopeptidase Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kynapcin-13, a non-competitive inhibitor of prolyl endopeptidase (PEP), with alternative PEP inhibitors. We delve into the validation of its inhibitory mechanism through mutagenesis studies, offering detailed experimental data and protocols to support further research and drug development in this area.

Introduction to Prolyl Endopeptidase and its Inhibition

Prolyl endopeptidase (PEP) is a serine protease that plays a crucial role in the maturation and degradation of proline-containing neuropeptides and peptide hormones.[1][2] Its involvement in neurological and inflammatory processes has made it a significant target for drug discovery.[1][3] this compound, a benzofuran derivative isolated from the mushroom Polyozellus multiplex, has been identified as a non-competitive inhibitor of PEP.[4] Understanding its mechanism of action is vital for the development of more potent and specific therapeutic agents. Mutagenesis studies are a powerful tool to elucidate the binding sites and inhibitory mechanisms of compounds like this compound.

Comparative Analysis of this compound and Alternative PEP Inhibitors

This compound's performance as a PEP inhibitor can be benchmarked against a range of other known inhibitors with varying chemical structures and mechanisms of action. The following table summarizes the key characteristics of this compound and its alternatives.

InhibitorSource/ClassMechanism of InhibitionIC50 / KiReference
This compound Polyozellus multiplex (Benzofuran)Non-competitive76.80 µM (IC50)[4]
Kynapcin-28Polyozellus multiplex (Benzofuran)Non-competitive0.98 µM (IC50)[4]
Kynapcin-24Polyozellus multiplex (Benzofuran Dimer)Non-competitive1.14 µM (IC50), 0.29 µM (Ki)[5][6][7]
PolyozellinPolyozellus multiplex (Dibenzofuran)Not specifiedNot specified[8][9]
SUAM-1221Synthetic (Pyrrolidine derivative)Competitive3-27 nM (IC50)[10]
N-Benzyloxycarbonyl-prolyl-prolinalSynthetic (Transition-state analog)Transition-state analog14 nM (Ki)[11]
KYP-2047Synthetic (Cyanopyrrolidine)Potent and selective0.023 nM (Ki)[3][12][13]
S-17092SyntheticOrally active1.2 nM (IC50)[3]
Validating this compound's Mechanism through Mutagenesis

Mutagenesis studies on PEP have been instrumental in identifying key amino acid residues critical for its function. These studies provide a framework for validating the non-competitive inhibitory mechanism of this compound. A non-competitive inhibitor is expected to bind to a site distinct from the active site, affecting the enzyme's conformation and thereby its catalytic efficiency, without preventing substrate binding.

Key PEP Residues Identified Through Mutagenesis:

  • Catalytic Triad: Serine, Histidine, and Aspartic acid residues are universally conserved and essential for the catalytic activity of serine proteases like PEP.[14] Mutation of these residues typically results in a complete loss of function.

  • Domain Interface Residues: PEP consists of a catalytic α/β-hydrolase domain and a β-propeller domain. Mutagenesis studies have highlighted the importance of residues at the interface of these two domains for the enzyme's induced-fit mechanism and substrate binding. Key residues identified include Asp150, Arg624, Arg572, Asp196/Glu197, Arg618, and Asp145.[1][15]

  • Substrate Interaction Residues: Docking and mutagenesis studies have identified residues that interact directly with the substrate. For instance, in a bacterial PEP homolog, sites corresponding to human PEP residues N477, I478, N483, and A682 were found to be crucial for substrate interaction.[16]

To validate the non-competitive inhibition by this compound, a mutagenesis strategy would involve mutating residues distant from the active site and observing the effect on this compound's inhibitory potency. A significant change in IC50 upon mutation of a specific residue would suggest that this residue is part of the allosteric binding site for this compound.

Experimental Protocols

Site-Directed Mutagenesis of Prolyl Endopeptidase

This protocol outlines the general steps for creating point mutations in the PEP gene.

a. Plasmid Preparation:

  • The gene for the target prolyl endopeptidase is cloned into an expression vector (e.g., pET vector series).

b. Primer Design:

  • Design complementary oligonucleotide primers (forward and reverse) containing the desired mutation. The mutation site should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.

c. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase with the PEP expression plasmid as the template and the designed mutagenic primers. The reaction will generate copies of the plasmid containing the desired mutation.

d. Digestion of Parental DNA:

  • Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.

e. Transformation:

  • Transform the mutated plasmid into competent E. coli cells for propagation.

f. Sequence Verification:

  • Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Prolyl Endopeptidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against PEP.

a. Reagents:

  • Purified wild-type or mutant prolyl endopeptidase.
  • Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5).
  • Fluorogenic substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide.
  • Inhibitor stock solution (e.g., this compound dissolved in DMSO).
  • Stopping solution (e.g., 1.5 M acetic acid).

b. Procedure:

  • Pre-incubate the enzyme solution with the assay buffer and varying concentrations of the inhibitor (or DMSO for control) in a 96-well plate for a specified time (e.g., 15 minutes) at 37°C.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
  • Incubate the reaction mixture for a defined period (e.g., 120 minutes) at 37°C.
  • Stop the reaction by adding the stopping solution.
  • Measure the fluorescence of the released 7-amino-4-methylcoumarin using a fluorometer with excitation at ~370 nm and emission at ~440 nm.[17]

c. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Prolyl_Endopeptidase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Neuropeptides Neuropeptides Prolyl Endopeptidase (PEP) Prolyl Endopeptidase (PEP) Neuropeptides->Prolyl Endopeptidase (PEP) Cleavage Inactive Fragments Inactive Fragments Prolyl Endopeptidase (PEP)->Inactive Fragments Biological Response Biological Response Inactive Fragments->Biological Response Modulation This compound This compound This compound->Prolyl Endopeptidase (PEP) Inhibition

Caption: Prolyl Endopeptidase signaling pathway and inhibition by this compound.

Mutagenesis_Workflow Identify Target Residue Identify Target Residue Design Mutagenic Primers Design Mutagenic Primers Identify Target Residue->Design Mutagenic Primers Site-Directed Mutagenesis (PCR) Site-Directed Mutagenesis (PCR) Design Mutagenic Primers->Site-Directed Mutagenesis (PCR) Transform E. coli Transform E. coli Site-Directed Mutagenesis (PCR)->Transform E. coli Sequence Verification Sequence Verification Transform E. coli->Sequence Verification Express & Purify Mutant PEP Express & Purify Mutant PEP Sequence Verification->Express & Purify Mutant PEP Enzyme Inhibition Assay Enzyme Inhibition Assay Express & Purify Mutant PEP->Enzyme Inhibition Assay Compare IC50 (WT vs Mutant) Compare IC50 (WT vs Mutant) Enzyme Inhibition Assay->Compare IC50 (WT vs Mutant)

Caption: Experimental workflow for mutagenesis and inhibitor validation.

Mutagenesis_Logic cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcome Possible Outcomes cluster_conclusion Conclusion This compound binds to an allosteric site This compound binds to an allosteric site Mutate residue in putative allosteric site Mutate residue in putative allosteric site This compound binds to an allosteric site->Mutate residue in putative allosteric site Measure this compound IC50 on mutant PEP Measure this compound IC50 on mutant PEP Mutate residue in putative allosteric site->Measure this compound IC50 on mutant PEP IC50 significantly changed IC50 significantly changed Measure this compound IC50 on mutant PEP->IC50 significantly changed IC50 unchanged IC50 unchanged Measure this compound IC50 on mutant PEP->IC50 unchanged Residue is part of allosteric binding site Residue is part of allosteric binding site IC50 significantly changed->Residue is part of allosteric binding site Residue is not involved in binding Residue is not involved in binding IC50 unchanged->Residue is not involved in binding

Caption: Logical framework for validating this compound's binding site.

References

Kynapcin-13: A Comparative Benchmarking Guide for a Benzofuran-Based Prolyl Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kynapcin-13 with other benzofuran-based inhibitors targeting prolyl endopeptidase (PEP), a serine protease implicated in neurological and physiological processes. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's performance against its structural analogs.

Introduction to this compound and Benzofuran-Based Inhibitors

This compound is a benzofuran derivative isolated from the mushroom Polyozellus multiplex.[1] It belongs to a class of compounds known for their diverse biological activities. This compound has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP).[1] PEP is a crucial enzyme in the regulation of neuropeptides and peptide hormones, making it a significant therapeutic target for neurological disorders such as Alzheimer's disease, depression, and schizophrenia, as well as for conditions related to blood pressure regulation.[2][3] Non-competitive inhibitors, like this compound, bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without preventing substrate binding.[4][5]

Performance Benchmark: this compound vs. Other Benzofuran PEP Inhibitors

The following table summarizes the inhibitory potency of this compound and other related benzofuran-based compounds against prolyl endopeptidase. All listed inhibitors were isolated from Polyozellus multiplex and characterized as non-competitive inhibitors.

Inhibitor Chemical Structure IC50 (µM) Target Enzyme Inhibition Type Source
This compound5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester76.80Prolyl Endopeptidase (PEP)Non-competitivePolyozellus multiplex[1]
Kynapcin-285,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid 2'-methyl ester0.98Prolyl Endopeptidase (PEP)Non-competitivePolyozellus multiplex[1]
Kynapcin-245,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester1.14Prolyl Endopeptidase (PEP)Non-competitivePolyozellus multiplex[6][7]
Thelephoric acid2,3,8,9-Tetrahydroxybenzo[1,2-b:4,5-b′]bis([8]benzofuran)-6,12-dioneNot specifiedProlyl Endopeptidase (PEP)Not specifiedPolyozellus multiplex[9]

Experimental Protocols

The following is a generalized protocol for a prolyl endopeptidase inhibition assay based on commonly cited methodologies.[2][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against prolyl endopeptidase.

Materials:

  • Purified prolyl endopeptidase

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate: N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) or Z-Gly-Pro-4-methylcoumarinyl-7-amide

  • Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound dilutions. A control well should contain the enzyme and buffer but no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance (for Z-Gly-Pro-pNA) or fluorescence (for Z-Gly-Pro-4-methylcoumarinyl-7-amide) at regular intervals using a microplate reader. The rate of increase in signal corresponds to the rate of substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and procedures, the following diagrams illustrate the prolyl endopeptidase signaling pathway, the non-competitive inhibition mechanism, and the experimental workflow.

prolyl_endopeptidase_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptides Neuropeptides & Peptide Hormones PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Cleavage Inactive_Fragments Inactive Peptide Fragments PEP->Inactive_Fragments Biological_Response Modulated Biological Response PEP->Biological_Response Regulation of active peptide levels non_competitive_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) I Inhibitor (I) (e.g., this compound) EI->ESI + S ESI->EI + P (No Reaction) experimental_workflow Prep 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate 2. Set up Microplate Assay (Enzyme + Inhibitor) Prep->Plate Incubate 3. Pre-incubate (37°C, 15 min) Plate->Incubate React 4. Initiate Reaction (Add Substrate) Incubate->React Measure 5. Kinetic Measurement (Plate Reader) React->Measure Analyze 6. Data Analysis (Calculate IC50) Measure->Analyze

References

Safety Operating Guide

Navigating the Disposal of Kynapcin-13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Kynapcin-13, a dibenzofuranyl derivative isolated from the mushroom Polyozellus multiplex, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles for chemical waste management.

Understanding this compound:

This compound belongs to a class of compounds known as kynapcins, which are structurally related to polyozellin.[1] Research has shown that compounds from Polyozellus multiplex exhibit various biological activities, including the inhibition of prolyl endopeptidase, an enzyme implicated in Alzheimer's disease.[1] Given its bioactive nature, this compound should be handled with care, assuming it may have toxicological properties until proven otherwise.

Core Principles for Disposal:

In the absence of specific regulatory guidelines for this compound, the following general procedures for the disposal of chemical waste of unknown toxicity should be strictly followed. These principles are derived from standard laboratory safety protocols.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and experimental residues, must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.

2. Containerization and Labeling:

  • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any known hazard characteristics (e.g., "Bioactive Compound of Unknown Toxicity").

3. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.

4. Disposal Protocol:

  • Do not dispose of this compound down the drain or in regular trash.

  • Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.

  • Provide the disposal company with all available information about the compound, including its chemical class (dibenzofuran derivative) and its biological origin (Polyozellus multiplex).

Quantitative Data and Experimental Protocols:

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding disposal, such as concentration limits for different disposal methods or specific chemical neutralization protocols, are not available. Similarly, detailed experimental protocols for the degradation or detoxification of this compound have not been published. Researchers should adhere to the conservative approach of treating it as a potent, unknown hazardous waste.

Visualizing the Biological Context:

To provide a deeper understanding of the compound's relevance, the following diagram illustrates the general known biological target of related compounds from its source.

Kynapcin_Biological_Target cluster_0 Cellular Environment This compound This compound Prolyl_Endopeptidase Prolyl Endopeptidase (PEP) This compound->Prolyl_Endopeptidase Inhibition Protein_Processing Protein Processing Prolyl_Endopeptidase->Protein_Processing Regulates Downstream_Effects Potential Downstream Cellular Effects Protein_Processing->Downstream_Effects

Caption: General inhibitory action of Kynapcin-related compounds on Prolyl Endopeptidase.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures in your laboratory. The absence of comprehensive data for this compound necessitates a cautious and conservative approach to its handling and disposal.

References

Personal protective equipment for handling Kynapcin-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Kynapcin-13, a prolyl endopeptidase inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety protocols for a similar prolyl endopeptidase inhibitor and general best practices for handling potent, powdered research chemicals.[1] It is imperative to handle this compound with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Respiratory Protection NIOSH-approved respiratorN95 or higher for powders
Body Protection Laboratory coatFully buttoned
Engineering Controls and Storage

Proper engineering controls and storage are critical to minimize exposure risk.

Control/StorageSpecification
Ventilation Use in a certified chemical fume hood
Storage Temperature Store at -20°C for long-term stability
Storage Conditions Keep container tightly sealed in a dry, well-ventilated area, away from direct sunlight and ignition sources.[1]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, adhere to the following procedures to mitigate risks and ensure environmental safety.

Spill Containment and Cleanup
StepAction
1. Evacuation Evacuate non-essential personnel from the immediate area.[1]
2. Ventilation Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
3. Containment For powdered spills, gently cover with an absorbent material to prevent aerosolization. For solutions, absorb with an inert material (e.g., vermiculite, sand).
4. Collection Carefully sweep or scoop the contained material into a sealed, labeled waste container.
5. Decontamination Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste StreamDisposal Protocol
Solid Waste Place in a sealed, clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, clearly labeled hazardous waste container.
Disposal Vendor Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Protocols

The following is a general protocol for preparing and using this compound in a typical prolyl endopeptidase (PREP) activity assay.

Preparation of this compound Stock Solution
  • Acclimatization : Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Solubilization : Add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Prolyl Endopeptidase (PREP) Inhibition Assay
  • Reagent Preparation : Prepare the assay buffer, PREP enzyme solution, and fluorogenic substrate solution.

  • Assay Plate Setup : Pipette the assay buffer into the wells of a microplate.

  • Inhibitor Addition : Add varying concentrations of the this compound working solution to the appropriate wells. Include a vehicle control (solvent only) and a positive control (known PREP inhibitor).

  • Enzyme Addition : Add the PREP enzyme solution to all wells and incubate for the desired pre-incubation time at a controlled temperature.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition : Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a microplate reader.

  • Data Analysis : Calculate the rate of reaction for each well and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

Visualized Workflows and Pathways

To further clarify the procedures and mechanisms of action, the following diagrams are provided.

G Experimental Workflow: PREP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Add Buffer and This compound to Plate A->C B Prepare Assay Buffer, Enzyme, and Substrate B->C D Add PREP Enzyme and Incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence E->F G Calculate IC50 Value F->G G Simplified Signaling Pathway: PREP Inhibition cluster_pathway Cellular Signaling cluster_outcome Biological Outcome Kynapcin This compound PREP Prolyl Endopeptidase (PREP) Kynapcin->PREP Inhibits Products Active Pro-inflammatory Peptides PREP->Products Produces Substrate Pro-inflammatory Peptide Substrates Substrate->PREP Cleaved by Inflammation Inflammatory Response (e.g., NF-κB activation) Products->Inflammation Promotes Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Inhibition leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kynapcin-13
Reactant of Route 2
Kynapcin-13

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。